Product packaging for Cinnamyl Alcohol(Cat. No.:CAS No. 104-54-1)

Cinnamyl Alcohol

Cat. No.: B047014
CAS No.: 104-54-1
M. Wt: 134.17 g/mol
InChI Key: OOCCDEMITAIZTP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinnamyl alcohol, a naturally occurring organic compound, is a valuable phenylpropanoid widely utilized in research and development. Its primary research applications span the fields of fragrance and flavor chemistry, where it serves as a key reference standard and building block for synthesizing esters and other derivatives to study structure-odor relationships and metabolic pathways. In microbiological and pharmacological studies, this compound is investigated for its antimicrobial and antifungal properties, with research focusing on its mechanism of action, which may involve the disruption of microbial cell membranes. Furthermore, it is a compound of interest in plant physiology and biochemistry, as it is a precursor in the biosynthesis of lignins and other phenolic compounds. Its pleasant, balsamic, and hyacinth-like scent also makes it a model compound in the development of green chemistry synthesis and sustainable extraction methodologies. This product is provided as a high-purity reagent to ensure consistent and reliable results in your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B047014 Cinnamyl Alcohol CAS No. 104-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCCDEMITAIZTP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Record name cinnamyl alcohol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cinnamyl_alcohol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314144
Record name trans-Cinnamyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline], Solid, White to yellowish crystalline solid, warm-balsamic, floral, sweet odour
Record name 2-Propen-1-ol, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinnamyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3250
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name trans-Cinnamyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cinnamyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

250.0 °C @ 760 MM HG, 247.00 to 250.00 °C. @ 760.00 mm Hg
Record name 3-PHENYL-2-PROPEN-1-OL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name trans-Cinnamyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

126 °C
Record name Cinnamyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3250
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-PHENYL-2-PROPEN-1-OL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC, insoluble to slightly soluble in water; soluble in oils, moderately soluble (in ethanol)
Record name 3-PHENYL-2-PROPEN-1-OL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cinnamyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.0397 @ 35 °C/35 °C
Record name 3-PHENYL-2-PROPEN-1-OL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NEEDLES OR CRYSTAL MASS, WHITE TO YELLOWISH SOLID, WHITE NEEDLES FROM PETROLEUM ETHER

CAS No.

4407-36-7, 104-54-1
Record name trans-Cinnamyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4407-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-2-propen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004407367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cinnamyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propen-1-ol, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-Cinnamyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS8YOP444F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-PHENYL-2-PROPEN-1-OL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name trans-Cinnamyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33 °C
Record name 3-PHENYL-2-PROPEN-1-OL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name trans-Cinnamyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Cinnamyl Alcohol

Enzymatic Biotransformation of Cinnamyl Alcohol Precursors

The journey from a primary metabolite to the fragrant this compound is a multi-step enzymatic cascade. This biotransformation is a testament to the metabolic prowess of plants, converting simple building blocks into a diverse array of specialized compounds.

Phenylpropanoid Pathway and this compound Formation

The biosynthesis of this compound is embedded within the larger phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of thousands of compounds, including lignin (B12514952), flavonoids, and stilbenes. newswise.comuniprot.orgmdpi.com This pathway commences with the amino acid L-phenylalanine. nih.gov Through a series of enzymatic steps, the basic C6-C3 carbon skeleton of phenylalanine is modified to produce a variety of phenylpropanoids, including the precursors to this compound. mdpi.com The pathway involves deamination, hydroxylation, and methylation reactions to generate hydroxycinnamic acids, which are then activated to their corresponding CoA-esters. mdpi.com The reduction of these activated acids ultimately leads to the formation of cinnamyl aldehydes and subsequently cinnamyl alcohols. mdpi.com

Role of Phenylalanine Ammonia-Lyase (PAL) in this compound Synthesis

The gateway to the phenylpropanoid pathway is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). nih.gov PAL facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849). nih.govmdpi.com This reaction is the first committed step in the biosynthesis of a vast array of phenylpropanoid compounds, including this compound. nih.gov The activity of PAL is a critical regulatory point, controlling the flux of carbon from primary metabolism into the phenylpropanoid pathway. scispace.com In most plant species, PAL is encoded by a multigene family, allowing for differential regulation in response to various developmental and environmental cues. mdpi.com

Cinnamoyl-CoA Reductase (CCR) Activity in this compound Production

Following the formation of hydroxycinnamoyl-CoA esters, the enzyme Cinnamoyl-CoA Reductase (CCR) catalyzes a crucial reduction step. mdpi.com CCR is responsible for the conversion of cinnamoyl-CoA esters, such as feruloyl-CoA, to their corresponding aldehydes, for instance, coniferaldehyde. This reaction is considered a key control point that directs the metabolic flow specifically towards the biosynthesis of monolignols, the precursors of lignin and, in this context, this compound. CCR utilizes NADPH as a cofactor to facilitate this reduction. mdpi.com Like PAL, CCR is also typically encoded by a gene family, with different isoforms exhibiting varying substrate specificities and expression patterns. mdpi.com

This compound Dehydrogenase (CAD) Mechanisms and Isozymes

The final step in the biosynthesis of this compound is catalyzed by this compound Dehydrogenase (CAD). This enzyme belongs to the family of oxidoreductases and is responsible for the reduction of cinnamaldehydes to their corresponding alcohols.

This compound Dehydrogenase (CAD) utilizes nicotinamide (B372718) adenine dinucleotide phosphate (NADPH) as a reducing agent to convert hydroxycinnamaldehydes, such as coniferaldehyde and sinapaldehyde, into their corresponding alcohols (coniferyl alcohol and sinapyl alcohol). This reaction is a critical step in the monolignol biosynthetic pathway, which provides the building blocks for lignin. The enzyme is typically a homodimer and requires zinc ions for its catalytic activity. The mechanism involves the transfer of a hydride ion from NADPH to the aldehyde carbonyl group, resulting in the formation of the alcohol and NADP+.

The expression of CAD genes is tightly regulated, varying with tissue type, developmental stage, and in response to environmental stimuli. In many plants, CAD exists as a multigene family, with different isoforms exhibiting distinct functions.

In the Japanese apricot (Prunus mume), several PmCAD genes have been identified. Transcriptome analysis has shown that the expression levels of three PmCADs are highly correlated with CAD enzyme activity and the synthesis of this compound. Specifically, PmCAD1 and PmCAD2 are thought to contribute significantly to this compound synthesis, with the expression of PmCAD1 increasing from the budding to the final flowering stage, mirroring the release of this compound.

In rice (Oryza sativa), the genome contains 12 CAD-like genes. OsCAD2 has been identified as the major gene responsible for monolignol biosynthesis in the rice culm and is highly expressed in actively lignifying tissues. The expression of OsCAD2 is also induced by biotic and abiotic stresses, suggesting a role in plant defense. Other isoforms, such as OsCAD6, are also stimulated by pathogen infection and UV irradiation, indicating their involvement in stress responses.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Abbreviation Function
Phenylalanine Ammonia-Lyase PAL Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.
Cinnamoyl-CoA Reductase CCR Reduces cinnamoyl-CoA esters to their corresponding aldehydes.
This compound Dehydrogenase CAD Reduces cinnamaldehydes to cinnamyl alcohols.

Enzymatic Synthesis of this compound Glycosides

The biosynthesis of this compound glycosides is a crucial pathway in various plants, leading to the formation of pharmacologically important compounds. This process involves the enzymatic attachment of sugar moieties to the this compound aglycone, a reaction catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer a glycosyl group from an activated nucleotide sugar, such as UDP-glucose, to the acceptor molecule.

In the medicinal plant Rhodiola rosea, also known as roseroot, this compound serves as the precursor for a specific group of glycosides, including rosin (B192284), rosavin (B1679537), and rosarin (B1679536). The formation of rosin, the simplest of these glycosides, occurs through the glucosylation of this compound. Further glycosylation of rosin leads to the formation of more complex glycosides. Rosavin and rosarin are formed from rosin by the addition of an arabinopyranose and an arabinofuranose unit, respectively.

Research has identified specific UGTs capable of catalyzing these reactions. For instance, studies have successfully demonstrated the de novo biosynthesis of rosin in engineered Escherichia coli. This was achieved by introducing UGT genes from Rhodiola sachalinensis (UGT73B6) and Arabidopsis thaliana (UGT73C5) into an E. coli strain engineered to produce this compound. This highlights the key role of these enzymes in the glycosylation process. The biotransformation of this compound into these glycosides has also been extensively studied in Rhodiola cell and hairy root cultures, which can efficiently convert exogenously supplied this compound into its glycosylated forms.

Key this compound Glycosides and Their Sugar Moieties
GlycosideAglyconeAttached Sugar(s)
RosinThis compoundGlucose
RosavinThis compoundGlucose, Arabinopyranose
RosarinThis compoundGlucose, Arabinofuranose

Side Product Phenolic Formation in this compound Biosynthesis

This compound is a primary precursor in the biosynthesis of lignin, a complex polymer essential for structural support in vascular plants. The intricate biosynthetic pathway leading to this compound and other monolignols can sometimes be perturbed, leading to the formation and accumulation of phenolic side products.

These diversions from the main pathway can be triggered by genetic modifications or environmental stress, which may alter the expression or activity of key enzymes. For example, the down-regulation of enzymes such as Caffeoyl-CoA O-methyltransferase (CCoAOMT), a critical enzyme in the lignin pathway, can disrupt the normal metabolic flux. This disruption causes a buildup of upstream intermediates.

When the flux from caffeoyl-CoA to feruloyl-CoA is reduced due to decreased CCoAOMT activity, an accumulation of caffeic acid occurs. To mitigate potential toxicity from this buildup, the plant cell detoxifies the excess caffeic acid by converting it into phenolic glucosides, such as gentiobioside-caffeic acid (GCA). Similarly, increased availability of caffeic acid can lead to the synthesis of sinapic acid, which, due to the substrate specificity of other enzymes in the pathway, cannot be efficiently channeled into lignin synthesis. Consequently, it is also detoxified and stored as a glucoside, gentiobioside-sinapic acid (GSA). Another phenolic side product that can be formed is p-hydroxybenzoic acid. This evidence indicates that alterations in the main monolignol pathway can lead to a redirection of metabolic intermediates towards the synthesis of various phenolic compounds.

Metabolic Fate and Biotransformation of this compound in vivo

Oxidative Metabolism and Metabolite Identification

Once absorbed, this compound undergoes extensive oxidative metabolism in the body. This biotransformation is a key process that determines its biological activity and clearance. The primary metabolic pathway involves the oxidation of the alcohol functional group, leading to the formation of corresponding aldehydes and carboxylic acids. Further metabolism can involve epoxidation of the side chain and hydroxylation of the aromatic ring.

In vivo, this compound is readily oxidized to cinnamaldehyde (B126680). drugbank.comnih.gov This conversion is considered a key step in its metabolism and is often mediated by alcohol dehydrogenase enzymes present in tissues like the skin and liver. mnms-platform.com The resulting cinnamaldehyde is itself a reactive molecule and can be further oxidized by aldehyde dehydrogenases to form the more stable and less reactive cinnamic acid. nih.govmnms-platform.com Studies have identified both cinnamaldehyde and cinnamic acid as metabolites of this compound in various experimental systems, including reconstructed human epidermis models. frontiersin.org This sequential oxidation represents a major route for the detoxification and subsequent excretion of this compound. drugbank.com

In addition to the oxidation of the alcohol group, the propenyl side chain of this compound can undergo epoxidation. This metabolic process leads to the formation of epoxy this compound. nih.govfrontiersin.org This metabolite has been identified in studies investigating the bioactivation of this compound. frontiersin.org The formation of this epoxide introduces a reactive three-membered ring, which can potentially interact with cellular macromolecules. Furthermore, epoxy cinnamyl aldehyde has also been detected as a metabolite. frontiersin.org It is believed that epoxy cinnamyl aldehyde is formed from the epoxidation of cinnamaldehyde, which itself is a primary metabolite of this compound. nih.gov

Recent research using advanced analytical techniques has expanded the known metabolic profile of this compound. Studies utilizing human liver microsomes and reconstructed human epidermis models have identified previously uncharacterized metabolites. frontiersin.org Among these are p-hydroxy-cinnamyl alcohol and p-hydroxy-cinnamyl aldehyde. frontiersin.orgresearchgate.net These compounds are formed through the hydroxylation of the phenyl ring at the para-position, a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes. The identification of these hydroxylated derivatives provides a more complete picture of the complex biotransformation pathways that this compound undergoes in vivo. frontiersin.org

Identified Metabolites of this compound
MetaboliteMetabolic Process
CinnamaldehydeOxidation
Cinnamic AcidOxidation
Epoxy this compoundEpoxidation
Epoxy Cinnamyl AldehydeEpoxidation (of Cinnamaldehyde)
p-Hydroxy-Cinnamyl AlcoholHydroxylation
p-Hydroxy-Cinnamyl AldehydeHydroxylation and Oxidation

Enzymatic Systems Involved in this compound Metabolism

The metabolism of this compound is a complex process governed by specific enzymatic systems. These enzymes are crucial for both the biosynthesis of this compound in organisms like plants and its breakdown and detoxification in others, including humans. The primary enzymes involved are dehydrogenases that depend on nicotinamide adenine dinucleotide (NAD⁺) or its phosphorylated form (NADP⁺) as cofactors.

NAD⁺-Dependent Alcohol Dehydrogenase (ADH)

Alcohol dehydrogenases (ADH) are a group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org In the context of this compound, ADH plays a dual role depending on the metabolic pathway.

In the biosynthesis of monolignols (precursors to lignin) in plants, this compound dehydrogenase (CAD), a type of ADH, catalyzes the final step. oup.com This reaction involves the reduction of cinnamaldehyde to this compound. researchgate.netresearchgate.net While this process in plants is often NADPH-dependent, the broader family of ADH enzymes is known for its role in oxidizing alcohols using NAD⁺. wikipedia.orgoup.comwikipedia.org this compound dehydrogenase is considered a key enzyme in the phenylpropanoid biosynthesis pathway. wikipedia.org

Conversely, in human metabolic pathways, ADH is involved in the oxidative metabolism of this compound. nih.gov It catalyzes the conversion of this compound into cinnamaldehyde, using NAD⁺ as the oxidizing agent, which is reduced to NADH. nih.govnih.gov This is often the initial step in the detoxification and breakdown of ingested this compound. nih.gov The ADH enzymes responsible for this are primarily located in the cytosol of liver cells. nih.gov

Table 1: Role of Alcohol Dehydrogenase in this compound Metabolism

Metabolic Process Organism Type Substrate Product Cofactor Enzyme Name
Biosynthesis (Lignin) Plants Cinnamaldehyde This compound NAD(P)H This compound Dehydrogenase (CAD)
NAD⁺-Dependent Aldehyde Dehydrogenase (ALD)

Aldehyde dehydrogenases (ALDH) are a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, utilizing NAD⁺ or NADP⁺ as a cofactor. frontiersin.orgwikipedia.org

In the metabolic breakdown of this compound in humans, ALDH is responsible for the detoxification of cinnamaldehyde, the product of ADH-mediated oxidation. nih.gov Cinnamaldehyde is oxidized by ALDH to cinnamic acid in an irreversible reaction that reduces NAD⁺ to NADH. nih.govnih.gov This conversion is a critical detoxification step, as aldehydes are generally more reactive and potentially toxic than their corresponding carboxylic acids. frontiersin.org Like ADH, the ALDH enzymes involved in this process are found in high concentrations within the liver. nih.gov

Table 2: Enzymatic Reactions in this compound Metabolism

Step Reaction Enzyme Cofactor
1 This compound ⇌ Cinnamaldehyde Alcohol Dehydrogenase (ADH) NAD⁺/NADH

Excretion Pathways of this compound and its Metabolites

Following metabolic processing, this compound and its derivatives are eliminated from the body. The primary route of excretion is through the urine. drugbank.com A smaller portion of the metabolites is also excreted via the feces. drugbank.com Studies conducted on rats and mice have shown that a significant percentage of an administered dose of this compound is recovered in urine and feces within a 24-hour period, indicating relatively rapid clearance from the system. drugbank.com

Factors Influencing this compound Biosynthesis and Metabolism

The production and breakdown of this compound are not static processes; they are dynamically regulated by a variety of internal and external factors. Genetic programming, transcriptional control, and environmental cues all play significant roles in modulating the activity of the biosynthetic and metabolic pathways.

Genetic and Transcriptomic Regulation

In plants, the biosynthesis of this compound is tightly controlled at the genetic level. The key enzyme, this compound dehydrogenase (CAD), is typically encoded by a multigene family. nih.gov This genetic redundancy allows for complex regulatory patterns, with different gene family members being expressed at various developmental stages or in specific tissues. nih.govfrontiersin.org

Transcriptomic analyses have been instrumental in identifying the specific CAD genes that are active in certain plants and conditions.

In sweet potato (Ipomoea batatas), the IbCAD1 gene transcript is found at high levels in the roots but not in leaves or petioles. nih.gov

A comprehensive analysis in Prunus mume flowers identified PmCAD1 as the key gene responsible for this compound synthesis, correlating its expression levels with enzyme activity. frontiersin.org

Transcriptome sequencing in various Agave species revealed both conserved and species-specific expression patterns of CAD genes, suggesting diversification in their regulatory mechanisms. mdpi.com

In Asarum sieboldii, transcriptomic analysis led to the identification and characterization of 15 candidate CAD genes, with AsCAD5 being pinpointed as the most efficient in converting coniferyl aldehyde to its corresponding alcohol, a crucial step in the biosynthesis of other related compounds. nih.govsemanticscholar.org

This differential gene expression, regulated at the transcriptional level, allows plants to control the synthesis of this compound and its derivatives, such as lignin, in a precise, spatio-temporal manner. frontiersin.org

Environmental and Stress Responses

The biosynthesis of this compound is highly responsive to environmental conditions and various stressors. Lignification, the process for which this compound is a primary building block, is a well-known defense mechanism in plants. nih.gov Consequently, the expression of CAD genes is often induced by both abiotic and biotic stress factors. nih.govnih.gov

Research findings have demonstrated this link across different plant species:

In sweet potato, the transcripts of the IbCAD1 gene were significantly induced by cold, physical wounding, and the presence of reactive oxygen species. nih.gov

Studies on Nicotiana attenuata (tobacco) plants where CAD genes were silenced showed that while they had structural deficiencies when grown in a greenhouse, they could compensate for these weaknesses when grown in their native desert habitat, indicating that environmental stresses play a crucial role in regulating lignin biosynthesis. nih.gov Lignification is known to be inducible by factors such as UV-B radiation, heavy metal exposure, drought, pathogen attack, and mechanical stimulation. nih.gov

In Brassica napus (rapeseed), members of the CAD gene family showed distinct expression patterns in response to drought and osmotic stress. mdpi.com

A study on mulberry (Morus alba) revealed that its five CAD genes exhibited different expression patterns in response to various stresses, with specific genes playing roles in drought and cold tolerance. nih.gov

These findings collectively show that the regulation of this compound biosynthesis is an integral part of the plant's ability to adapt and respond to a challenging and changing environment. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Cinnamaldehyde
Cinnamic acid
Nicotinamide adenine dinucleotide (NAD⁺)
Nicotinamide adenine dinucleotide, reduced (NADH)
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
Nicotinamide adenine dinucleotide phosphate, reduced (NADPH)
Coniferyl aldehyde
Lignin
Monolignol

Species-Specific Metabolic Variations

The biosynthesis and metabolism of this compound, a key intermediate in the phenylpropanoid pathway, exhibit considerable diversity across different biological kingdoms, including plants, fungi, bacteria, and animals. These variations are primarily dictated by the presence, substrate specificity, and expression levels of the enzymes involved in its formation and subsequent conversion.

In plants, this compound is a fundamental precursor to monolignols, which are the building blocks of lignin. The general pathway involves the conversion of L-phenylalanine through a series of enzymatic steps catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and this compound dehydrogenase (CAD). nih.govnih.gov The final step, the reduction of cinnamaldehydes to their corresponding alcohols, is catalyzed by CAD. nih.govresearchgate.netoup.com

However, the metabolic fate of this compound and the characteristics of the enzymes involved vary significantly among different plant species. For instance, the composition of lignin—specifically the ratio of p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units derived from p-coumaryl, coniferyl, and sinapyl alcohols, respectively—is highly dependent on the plant species, tissue type, and developmental stage. nih.gov This diversity is partly due to the complexity of the CAD gene family, which encodes various isoforms with distinct substrate specificities. oup.comnih.gov

In Arabidopsis thaliana, nine CAD-like genes have been identified, with CAD-C and CAD-D being the key enzymes in lignin biosynthesis. nih.gov The rice genome (Oryza sativa) contains twelve CAD and CAD-like genes. nih.gov Studies on recombinant rice CAD enzymes revealed that OsCAD2 has the highest catalytic activity for hydroxycinnamaldehydes, while other isoforms like OsCAD6 and OsCAD7 show activity but with different efficiencies and expression patterns, suggesting specialized roles in development and defense. nih.gov Similarly, in sorghum (Sorghum bicolor), different CAD enzymes exhibit varying substrate preferences, which influences the final lignin composition. oup.com

Beyond lignin, some plant species metabolize this compound into specialized secondary metabolites. A notable example is Rhodiola rosea, which produces this compound glycosides, including rosin, rosarin, and rosavin. researchgate.netresearchgate.net These compounds are formed through the glycosylation of this compound. In the Japanese apricot (Prunus mume), the enzyme PmCAD1 has been identified as being specifically involved in the synthesis of this compound as a key floral scent compound. frontiersin.org

Fungi and bacteria also display unique metabolic pathways for this compound. The plant pathogenic fungus Colletotrichum acutatum can transform this compound into several other compounds, including 3-phenyl-1-propanol (B195566) and 2-phenylethanol, through hydrogenation and other modifications. researchgate.net In the realm of biotechnology, metabolic engineering has enabled the production of this compound in microorganisms. A synthetic biocatalytic cascade combining phenylalanine ammonia lyase (PAL), carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH) has been successfully implemented in Escherichia coli to produce this compound directly from L-phenylalanine. nih.govmanchester.ac.uk

In animal species, the metabolism of this compound primarily involves oxidation. Studies in rats and mice show that this compound is first oxidized to cinnamaldehyde, which is then converted to cinnamic acid. Cinnamic acid undergoes further metabolism, with hippuric acid being the major urinary metabolite. inchem.org Research using a reconstructed human epidermis model has identified cinnamic aldehyde and cinnamic acid as major metabolites, alongside other oxidized products like p-hydroxy-cinnamic aldehyde and epoxy cinnamic alcohol. nih.gov This indicates that oxidation is a conserved metabolic route in mammals.

The following tables summarize the key enzymes and metabolic products of this compound in different species.

Table 1: Key Enzymes in this compound Metabolism Across Species

SpeciesKey Enzyme(s)PathwayReference
Arabidopsis thalianaThis compound dehydrogenase (CAD-C, CAD-D)Lignin Biosynthesis nih.gov
Oryza sativa (Rice)This compound dehydrogenase (e.g., OsCAD2)Lignin Biosynthesis nih.gov
Rhodiola roseaGlycosyltransferasesGlycoside Formation researchgate.net
Prunus mumeThis compound dehydrogenase (PmCAD1)Volatile Compound Synthesis frontiersin.org
Colletotrichum acutatumEnoate reductase, other reductases/hydratasesBiotransformation researchgate.net
Escherichia coli (engineered)Phenylalanine ammonia lyase, Carboxylic acid reductase, Alcohol dehydrogenaseEngineered Biosynthesis nih.gov
Mammals (Rats, Mice, Humans)Alcohol dehydrogenase, Aldehyde dehydrogenaseOxidation inchem.orgnih.gov

Table 2: Major Metabolic Products of this compound in Various Species

SpeciesMajor Metabolic Product(s)Biological Role / ApplicationReference
Most PlantsLignin (from monolignols like coniferyl and sinapyl alcohol)Structural support, defense nih.govnih.gov
Rhodiola roseaRosin, Rosarin, Rosavin (this compound glycosides)Secondary Metabolites researchgate.net
Prunus mumeThis compoundFloral Scent Component frontiersin.org
Colletotrichum acutatum3-Phenyl-1-propanol, 2-PhenylethanolFungal Metabolism researchgate.net
Mammals (Rats, Mice)Hippuric acid (excreted)Detoxification/Excretion Product inchem.org
Human (epidermis model)Cinnamic aldehyde, Cinnamic acidMetabolic Byproducts nih.gov

Pharmacological and Biological Activities of Cinnamyl Alcohol

Anti-Inflammatory Effects and Mechanisms of Action

Research into cinnamyl alcohol has revealed significant anti-inflammatory properties, mediated through its interaction with several key signaling pathways and inflammatory molecules. These activities suggest its potential as a modulator of the body's inflammatory response.

This compound has been shown to directly influence the levels of critical inflammatory cytokines. In studies involving sepsis induced in mice, administration of this compound led to a significant decrease in the serum concentrations of Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) compared to untreated septic groups. researchgate.netamegroups.orgnih.govnih.gov This demonstrates a potent ability to curb the systemic inflammatory response. nih.gov Furthermore, in-vitro studies on RAW264.7 cells showed that this compound inhibits the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). medchemexpress.com The anti-inflammatory effects of the broader Cinnamomum genus, from which this compound is derived, have been associated with the reduction of TNF-α, IL-1β, IL-6, and IL-18. phypha.ir However, some research suggests the anti-inflammatory action of this compound is highly specific, primarily targeting the NLRP3 inflammasome pathway, which would directly affect IL-1β and IL-18 levels. mdpi.com

Effect of this compound on Serum Cytokine Levels in Sepsis Model

The table below illustrates the impact of this compound (CA) on the plasma concentrations of IL-1β and IL-18 in a mouse model of sepsis.

GroupIL-1β Concentration (pg/mL)IL-18 Concentration (pg/mL)
Control94.81 ± 2.55100.20 ± 2.27
Sepsis Model169.20 ± 1.92216.50 ± 3.50
Sepsis Model + this compound120.90 ± 4.12172.50 ± 3.93
Data sourced from a study on sepsis-induced mice. nih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. mdpi.com The anti-inflammatory effects of cinnamon extracts are linked to the inhibition of NF-κB activation. phypha.irrsc.org While direct inhibition by this compound alone is an area of ongoing research, studies have shown that it contributes to synergistic anti-inflammatory effects when combined with other cinnamon compounds like trans-cinnamaldehyde. rsc.org This combination has been observed to mitigate the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway. rsc.org

A primary mechanism for this compound's anti-inflammatory action is through the modulation of the NOD-like receptor protein 3 (NLRP3) inflammasome pathway. nih.gov In studies on sepsis, this compound was found to decrease the expression of essential components of this pathway, including NLRP3, ASC (apoptosis-associated speck-like protein), and caspase-1 in vital organs. nih.gov The NLRP3 inflammasome is responsible for the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. wikipedia.org By inhibiting this pathway, this compound effectively reduces the production of these key cytokines, thereby alleviating the inflammatory cascade. nih.gov

Mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2), play a crucial role in inflammation. thermofisher.comresearchgate.net Research has demonstrated that this compound can effectively suppress the phosphorylation of ERK1/2. medchemexpress.comnih.gov This inhibitory action on the ERK1/2 signaling pathway is a key part of its anti-adipogenic and anti-inflammatory activity. medchemexpress.comnih.gov The broader anti-inflammatory profile of cinnamon species has also been linked to the inhibition of both ERK1/2 and JNK activation. phypha.ir

This compound has shown significant efficacy in attenuating the effects of sepsis syndrome in animal models. amegroups.orgnih.gov In mice with E. coli-induced sepsis, treatment with this compound improved survival rates, reducing mortality from 50% in the untreated group to 30% (a 70% survival rate). researchgate.netamegroups.orgnih.gov This protective effect is attributed to its ability to inhibit the NLRP3 inflammasome pathway, leading to lower levels of systemic inflammatory cytokines and reduced tissue damage. nih.govnih.gov These findings suggest that this compound can mitigate the excessive inflammatory response that characterizes sepsis. amegroups.orgsemanticscholar.org

Beyond systemic effects, this compound has been shown to reduce inflammatory reactions directly within specific tissues. amegroups.org Histological analysis of mice with sepsis revealed that this compound administration markedly inhibited inflammatory cell infiltration, cell necrosis, and the formation of tissue abscesses in the liver, heart, lungs, and kidneys. researchgate.netamegroups.orgnih.gov The protective effect was particularly pronounced in the liver, which showed the most severe inflammatory response in the untreated sepsis model. amegroups.orgnih.gov Importantly, in control groups, this compound did not produce any adverse effects on the morphology of these organs, indicating it specifically targets the excessive inflammatory reaction. amegroups.orgnih.gov

Compound and Protein Identifiers

Antioxidant Activity and Oxidative Stress Modulation

This compound has demonstrated notable antioxidant properties through various mechanisms, including the direct scavenging of reactive oxygen species and the modulation of endogenous antioxidant systems. These activities contribute to the mitigation of cellular damage induced by oxidative stress.

Reactive Oxygen Species (ROS) Scavenging

This compound exhibits the capacity to scavenge free radicals, a key component of its antioxidant activity. Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have demonstrated this capability. In one such study, this compound was found to have a highly active antioxidant potential with an IC50 value of 21.45 µg/mL, which was the most efficacious among the cinnamaldehyde (B126680) derivatives tested and comparable to the antioxidant activity of vitamin E. caldic.com Another investigation reported an IC50 value of 0.84 µg/mL for this compound in a DPPH assay, indicating significant radical scavenging ability. researchgate.netnih.gov The alcohol functional group in this compound is suggested to sharply enhance its antioxidant potency. caldic.com Derivatives of this compound have also been studied for their potential to protect against oxidative stress-related diseases through their antioxidant effects. nih.gov

Table 1: DPPH Radical Scavenging Activity of this compound and Related Compounds

Compound IC50 Value (µg/mL) Activity Level Reference
This compound 21.45 Highly active caldic.com
This compound 0.84 - researchgate.netnih.gov
Cinnamic acid 38.52 Highly active caldic.com
Cinnamic acid 1.2 - nih.gov
Cinnamaldehyde 95.38 Moderately active caldic.com
Vitamin E 7.48 Highly active caldic.com
Vitamin C 0.34 - researchgate.net

Mitigation of Oxidative Damage

This compound contributes to the protection of cells and tissues from oxidative damage. Research has shown that this compound can alleviate liver injury induced by a high-fat and high-carbohydrate diet by reducing hepatic steatosis and mitigating dyslipidemia. nih.gov This protective effect is associated with the amelioration of oxidative stress. nih.gov Furthermore, neurochemical analyses have revealed that this compound can reduce cell death processes and provide neuronal preservation, in part by decreasing oxidative stress. nih.gov Extracts of cinnamon, which contain this compound, are known to prevent free radical formation, repair oxidative damage, and inhibit lipid peroxidation. researchgate.net While direct studies on this compound's effect on lipid peroxidation are limited, the broader context of cinnamon extracts and derivatives suggests its potential role in mitigating this form of oxidative damage. researchgate.netmdpi.com

Impact on Malondialdehyde and Reduced Glutathione (B108866) Levels

A key indicator of this compound's role in modulating oxidative stress is its effect on specific biomarkers such as malondialdehyde (MDA) and reduced glutathione (GSH). Malondialdehyde is a product of lipid peroxidation and a marker of oxidative damage, while reduced glutathione is a crucial intracellular antioxidant. jcdr.netrbmb.net

In a study investigating the neuroprotective effects of this compound, neurochemical assays demonstrated that pretreatment with this compound led to a reduction in the concentration of malondialdehyde. nih.gov Concurrently, the same study observed an increase in the concentration of reduced glutathione. nih.gov These findings suggest that this compound can attenuate oxidative damage by decreasing lipid peroxidation and enhancing the endogenous antioxidant defense system. Another study on a nonalcoholic fatty liver disease model showed that this compound treatment reversed induced oxidative stress, as evidenced by decreased liver reactive oxygen species (ROS). nih.gov While this study did not specifically report on MDA and GSH levels in relation to this compound, research on cinnamon extracts has shown a significant decrease in MDA levels and an increase in GSH content in diabetic rats. rbmb.netresearchgate.net

Table 2: Effect of this compound on Oxidative Stress Markers

Biomarker Effect of this compound Treatment Implication Reference
Malondialdehyde (MDA) Reduced concentration Decrease in lipid peroxidation nih.gov
Reduced Glutathione (GSH) Increased concentration Enhancement of antioxidant defense nih.gov
Reactive Oxygen Species (ROS) Decreased levels in liver Mitigation of oxidative stress nih.gov

Antimicrobial and Antifungal Mechanisms

This compound has been identified as a compound with both antimicrobial and antifungal properties, acting through mechanisms that disrupt essential cellular functions in microorganisms.

Inhibition of Microbial Growth

This compound has been shown to inhibit the growth of a range of microorganisms, including bacteria and fungi. researchgate.netresearchgate.net Its antimicrobial activity is a component of the broader antimicrobial properties of cinnamon and its derivatives. scielo.br Studies have demonstrated that this compound can effectively inhibit the growth of various microbes by interfering with fundamental cellular processes. researchgate.netresearchgate.net For instance, it has been observed to possess moderate antifungal activity against the plant pathogenic fungus Colletotrichum acutatum, with significant inhibition at concentrations of 300 ppm and above. scielo.org.co The inhibitory effect of this compound on microbial growth is a key aspect of its potential application as an antimicrobial agent. researchgate.net

Interactions with Microbial Cell Division and ATP Synthesis

The antimicrobial action of this compound is attributed to its ability to interfere with critical cellular processes, including cell division and energy metabolism. Research indicates that this compound inhibits microbial growth by preventing cell division. researchgate.netresearchgate.net Furthermore, it has been reported to disrupt energy production by inhibiting ATP synthesis. researchgate.netresearchgate.net This dual mechanism of disrupting both cell proliferation and the energy supply of the microbial cell contributes to its efficacy as an antimicrobial compound. While much of the research on the specific mechanisms of cinnamon compounds has focused on cinnamaldehyde, which has been shown to inhibit FtsZ, a key protein in bacterial cell division, and interfere with ATP generation, this compound is understood to operate through similar disruptive pathways. caldic.comnih.govmdpi.com

Disruption of Cell Membrane Integrity

This compound exhibits antimicrobial properties by compromising the structural and functional integrity of pathogenic cell membranes. This disruption is a key mechanism in its ability to inhibit the growth of various microorganisms. The hydrophobic nature of this compound allows it to permeate the cell wall and interact with the phospholipid bilayer of the cytoplasmic membrane. nih.gov This interaction leads to a cascade of events that ultimately result in cell death.

One of the primary consequences of this interaction is an increase in membrane permeability. This heightened permeability allows for the leakage of essential intracellular components, such as ions (Na+, K+, PO4-), nucleic acids (DNA and RNA), and proteins. nih.gov The loss of these vital molecules disrupts cellular homeostasis and metabolic activities, leading to the inhibition of cell growth or death. nih.gov Studies on cinnamaldehyde, a closely related compound, have shown that it can cause significant leakage of soluble proteins and nucleic acids from fungal cells like Fusarium oxysporum. mdpi.com

Furthermore, this compound and its derivatives can interfere with the synthesis and maintenance of the cell membrane. For instance, cinnamaldehyde has been shown to inhibit the biosynthesis of ergosterol (B1671047), a crucial component of fungal cell membranes that regulates their fluidity and integrity. mdpi.comrsc.org A reduction in ergosterol content weakens the membrane, making it more susceptible to damage. mdpi.com Additionally, these compounds can induce lipid peroxidation, a process that generates reactive oxygen species and causes oxidative damage to the cytoplasmic membranes. mdpi.com

The disruptive effects of this compound on cell membranes are not limited to fungi. In bacteria, it can alter the fatty acid composition of the membrane, which can facilitate its own entry into the cell and lead to the destruction of the cell wall. nih.gov It has been observed to cause morphological changes in bacteria, such as cell surface ruffling, cytoplasmic aggregation, and plasmolysis. nih.gov In some bacteria, such as Vibrio parahaemolyticus, treatment with cinnamaldehyde leads to shriveled and collapsed cells due to the loss of cell membrane integrity. chemicalbook.com

It is important to note that the precise effects on membrane integrity can vary between different microbial species. nih.gov However, the overarching mechanism involves the disruption of the membrane's barrier function, leading to the uncontrolled passage of substances and a loss of cellular viability. chemicalbook.com

Modulation of Biofilm Formation

This compound and its related compounds have demonstrated the ability to interfere with the formation of biofilms, which are structured communities of microbial cells enclosed in a self-produced polymeric matrix. caldic.comnih.gov Biofilms provide a protected mode of growth that allows microorganisms to survive in hostile environments and exhibit increased resistance to antimicrobial agents. The inhibition of biofilm formation is a significant aspect of the antimicrobial activity of this compound.

The anti-biofilm activity of this compound is often attributed to its interference with quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation. caldic.com By disrupting QS signaling, this compound can prevent the coordinated gene expression required for the development and maturation of biofilms.

Research on cinnamaldehyde, a major component of cinnamon oil, has provided insights into these mechanisms. Cinnamaldehyde has been shown to effectively inhibit biofilm formation in various pathogenic bacteria. caldic.com This inhibition is linked to the downregulation of genes involved in the production of extracellular polymeric substances (EPS), which are essential components of the biofilm matrix.

Furthermore, the disruption of the cell membrane by this compound can also contribute to its anti-biofilm effects. A healthy and intact cell membrane is crucial for the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. By damaging the cell membrane, this compound can reduce the ability of bacteria to adhere and initiate the biofilm development process. nih.gov

Influence on Metabolic Pathways in Pathogens

This compound and its derivatives exert their antimicrobial effects by influencing various metabolic pathways within pathogenic microorganisms. researchgate.netresearchgate.net These compounds can interfere with essential cellular processes, leading to the inhibition of growth and, ultimately, cell death.

One of the key metabolic processes affected is energy generation. Studies on cinnamaldehyde have shown that it can rapidly inhibit ATP synthesis. nih.gov This depletion of the cellular energy currency disrupts numerous energy-dependent cellular functions, contributing significantly to the compound's bactericidal activity. The inhibition of energy metabolism is often a rapid effect, making it a primary mechanism of antimicrobial action. nih.gov This can occur through the inhibition of glucose uptake or the disruption of glycolysis. nih.gov

This compound can also interfere with the biosynthesis of critical cellular components. For instance, it has been suggested that cinnamaldehyde can inhibit the synthesis of the cell wall in some bacteria. nih.govresearchgate.net Additionally, it can affect amino acid, carbohydrate, and lipid metabolism, which can impair the pathogen's ability to defend against oxidative stress and reduce its virulence. nih.gov

Furthermore, some pathogens have been observed to metabolize this compound into other compounds. The plant pathogenic fungus Colletotrichum acutatum can biotransform this compound into several metabolites, including 3-phenyl-1-propanol (B195566), 2-phenylethanol, and hydrocinnamic acid. researchgate.netscielo.org.coredalyc.orgresearchgate.net In some cases, this biotransformation can be a detoxification mechanism. For example, Penicillium expansum can convert cinnamaldehyde to this compound, which has weaker antifungal activity. rsc.orgrsc.org Similarly, P. aeruginosa can degrade cinnamaldehyde into less toxic metabolites. asm.org

The expression of certain enzymes in pathogens can also be influenced. In the pine wood nematode Bursaphelenchus xylophilus, the this compound dehydrogenase gene is involved in metabolic pathways related to cytochrome P450 and reactive oxygen species metabolism, as well as various energy metabolism pathways. mdpi.com

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of this compound and its derivatives is significantly influenced by their chemical structure. nih.govmdpi.com The key structural features that determine their activity include the phenyl ring, the double bond in the side chain, and the terminal functional group. nih.gov

The Role of the Aldehyde and Alcohol Functional Groups:

Generally, cinnamaldehyde exhibits greater antimicrobial potential compared to this compound and cinnamic acid. nih.govmdpi.com The aldehyde group in cinnamaldehyde is considered a key contributor to its potent activity. rsc.orgrsc.org However, this compound still demonstrates notable antimicrobial effects, inhibiting the growth of bacteria such as E. coli and S. aureus. nih.govmdpi.com

Influence of Substituents on the Phenyl Ring:

Modifications to the phenyl ring can significantly alter the antimicrobial activity. The introduction of substituents can either enhance or decrease the potency, and the effect often depends on the type and position of the substituent. For instance, in a study on cinnamaldehyde derivatives, 4-nitrocinnamaldehyde (B167888) showed the highest antimicrobial activity, though its potential carcinogenicity limits its application. tandfonline.com Methoxy-substituted cinnamaldehydes, such as 2-methoxycinnamaldehyde (B72128) and 4-methoxycinnamaldehyde, also showed considerable bactericidal activity. tandfonline.com In cinnamic acid esters, the substitution pattern on the phenyl ring has a complex and significant influence on their antifungal activity. plos.org

The Importance of the Double Bond:

The α,β-unsaturated carbonyl system in cinnamaldehyde is a crucial feature for its antimicrobial action. This structure is believed to interact with cellular nucleophiles like proteins and nucleic acids, potentially forming Schiff bases with membrane proteins and inhibiting cell wall biosynthesis. researchgate.net

Ester and Amide Derivatives:

Esterification and amidation of the carboxylic acid group in cinnamic acid have been explored to create derivatives with enhanced antimicrobial properties. The nature of the alcohol or amine used in these reactions plays a significant role in the resulting activity. For example, the antimicrobial potential of benzyl (B1604629) cinnamate (B1238496) was not significantly impacted by the presence of electron-withdrawing or -donating groups at the para position of the benzyl group. mdpi.com In contrast, for some cinnamamide (B152044) derivatives, the substituents on the amide nitrogen were found to be important for their antimicrobial properties. nih.gov The development of novel cinnamic acid derivatives containing groups like benzimidazole (B57391) has shown promise against strains of S. aureus. nih.gov

The structure-activity relationship for this compound and its derivatives is complex, with the final antimicrobial potency being a result of the interplay between the different structural components. plos.org Both the substitution pattern on the phenyl ring and the nature of the functional group at the end of the side chain significantly influence the biological activity. plos.org

Neuroprotective Effects

Modulation of GABAA Receptor

This compound has been shown to exert neuroprotective effects, in part, through its interaction with the GABAA (gamma-aminobutyric acid type A) receptor. nih.gov The GABAA receptor is a major inhibitory neurotransmitter receptor in the central nervous system, and its activation leads to a reduction in neuronal excitability. researchgate.net

In vivo and in silico studies suggest a positive interaction between this compound and the GABAA receptor. brazilianjournals.com.br Molecular docking and dynamics simulations have indicated that this compound can bind to the GABAA receptor, potentially modulating its function. researchgate.netbrazilianjournals.com.br This modulation is thought to contribute to the anxiolytic-like effects observed with this compound administration in animal models. brazilianjournals.com.br

The modulation of the GABAergic pathway by this compound is a proposed mechanism for its observed central nervous system effects. brazilianjournals.com.br It is important to note that other compounds found in cinnamon, such as those in Cinnamomum cassia extracts, have also been shown to exert anxiolytic effects through the regulation of the GABAergic system. researchgate.net

Reduction of Neuroinflammation

This compound has demonstrated the ability to reduce neuroinflammation, a process characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent production of inflammatory mediators. researchgate.netresearchgate.net Chronic neuroinflammation is implicated in the progression of various neurodegenerative diseases. capes.gov.br

Studies using lipopolysaccharide (LPS)-activated BV2 microglia, a common in vitro model for neuroinflammation, have shown that this compound can significantly decrease the production and expression of pro-inflammatory cytokines like interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. researchgate.net It also reduces the production of nitric oxide (NO), another key inflammatory molecule. researchgate.net The mechanism behind this anti-neuroinflammatory effect is believed to involve the blocking of the nuclear factor-κB (NF-κB) activation pathway, a central regulator of inflammatory gene expression. researchgate.net

In addition to this compound, its metabolite, sodium benzoate, also exhibits anti-inflammatory properties by inhibiting the activation of microglia and astrocytes. aai.org Furthermore, this compound has been found to reduce the expression of the microglial activation marker CD11b. aai.orgnih.gov

Pre-treatment with this compound in animal models has been shown to result in a reduction of inflammation and an increase in neuronal preservation in the hippocampus. nih.gov This suggests that by mitigating neuroinflammatory processes, this compound can help protect neurons from damage. nih.gov The uncontrolled activation of microglia is a hallmark of many neurodegenerative conditions, and the ability of this compound to suppress this activation highlights its therapeutic potential. researchgate.netmdpi.com

Neuronal Preservation and Cell Death Processes

Research has highlighted the neuroprotective capabilities of this compound, particularly its ability to increase neuronal preservation and reduce cell death. nih.gov In studies using animal models of epileptic seizures, pretreatment with this compound led to a notable increase in the preservation of neurons within the hippocampus. nih.gov Histomorphometric and immunohistochemistry analyses confirmed that this compound mitigates neuroinflammation and decreases processes leading to cell death. nih.gov While excessive alcohol consumption is known to be toxic to neurons and can trigger cell death, this compound exhibits a protective role. mdpi.comorlandorecovery.com The compound appears to counteract pathological processes like excitotoxicity and oxidative stress that typically result in progressive neuronal damage. researchgate.net

Effects on Autophagy in Neuronal Cells

Autophagy is a cellular process for degrading and recycling cellular components. While essential for neuronal health, its dysregulation is implicated in neurodegenerative disorders like Parkinson's disease. researchgate.netnih.gov Cinnamaldehyde (CA), a closely related compound to this compound, has been shown to exert neuroprotective effects by modulating autophagy. researchgate.netresearchgate.net In experimental models of Parkinson's disease, cinnamaldehyde prevented the death of dopaminergic neurons by inhibiting dysregulated autophagy. nih.gov It achieves this by decreasing the stimulation of microtubule-associated protein light chain 3 (LC3), a key autophagy marker, and increasing levels of p62, a protein that is degraded during autophagy. researchgate.netnih.govresearchgate.net These findings suggest that the inhibition of excessive or dysfunctional autophagy is a key mechanism of the neuroprotection afforded by this compound and its congeners. nih.gov

Prevention of Oligomer and Amyloid Fibril Formation

The aggregation of proteins into oligomers and amyloid fibrils is a central pathological feature of many neurodegenerative diseases, including Alzheimer's disease. nih.govfrontiersin.org Volatile compounds like cinnamaldehyde have shown promise in preventing this process. nih.govnih.gov Studies have demonstrated that cinnamaldehyde can effectively inhibit the formation of toxic amyloid-beta (Aβ) oligomers and tau protein aggregates. researchgate.net Atomic force microscopy revealed that in the presence of cinnamaldehyde, tau protein formed granular-shaped oligomers rather than the typical fibrillary aggregates, effectively entrapping intermediate species and preventing the formation of mature, neurotoxic fibrils. nih.gov This anti-amyloidogenic effect highlights a potential therapeutic avenue for diseases characterized by protein aggregation. nih.govresearchgate.net

Improvement of Mitochondrial Membrane Potential

Mitochondria are crucial for neuronal survival, and their dysfunction is a key factor in neurodegeneration. The mitochondrial membrane potential is a critical indicator of mitochondrial health. nih.gov While direct studies on this compound's effect on neuronal mitochondrial membrane potential are limited, related compounds and contexts provide insight. For instance, in cancer cells, cinnamaldehyde has been shown to induce apoptosis through the loss of mitochondrial membrane potential. researchgate.net Conversely, modifications of chitosan (B1678972) with this compound have resulted in antimicrobial agents that kill pathogens by decreasing their mitochondrial membrane potential. researchgate.net The ability of lipophilic cations to accumulate in mitochondria, driven by the membrane potential, is a strategy used to deliver therapeutic agents. nih.govacs.org This suggests that this compound, as a lipophilic compound, has the potential to interact with and modulate mitochondrial functions, which could be a mechanism for its protective effects in neurons.

Anticancer Potential and Associated Mechanisms

This compound and its derivatives have been investigated for their ability to combat cancer, demonstrating effects on programmed cell death and the inhibition of tumor growth.

Induction of Apoptosis (e.g., via Caspases, Mitochondrial Function)

A significant mechanism of the anticancer activity of this compound-related compounds is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net Cinnamaldehyde has been shown to trigger apoptosis in a variety of cancer cell lines, including leukemia, breast cancer, and hepatoma cells. spandidos-publications.commdpi.comresearchgate.net This process is often mediated through the mitochondrial pathway. plos.org

Key molecular events include:

Caspase Activation: Cinnamaldehyde treatment leads to the activation of key executioner enzymes of apoptosis, such as caspase-3 and caspase-8. spandidos-publications.comresearchgate.net

Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic and anti-apoptotic proteins. Studies show an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. spandidos-publications.commdpi.com

Mitochondrial Disruption: The compound can cause a reduction in the mitochondrial transmembrane potential, a critical step in initiating apoptosis. spandidos-publications.com

Derivatives of this compound have also been synthesized and shown to induce apoptosis in tumor cell lines, with activity comparable to established chemotherapeutic agents like etoposide. acs.org

Inhibition of Cell Growth and Proliferation

In addition to inducing cell death, this compound and its congeners inhibit the growth and proliferation of cancer cells. nih.govplos.org This anti-proliferative effect is typically observed in a dose- and time-dependent manner across various cancer types. mdpi.com For instance, cinnamaldehyde has demonstrated a significant inhibitory effect on the growth of breast cancer and colorectal cancer cells. mdpi.com

The mechanisms underlying this inhibition include:

Cell Cycle Arrest: Cinnamaldehyde has been found to cause cells to accumulate in the G2/M phase of the cell cycle, thereby halting their division. mdpi.com This is associated with the decreased expression of key cell cycle regulatory proteins like cyclin B1. spandidos-publications.com

Inhibition of Signaling Pathways: The compound can suppress critical signaling pathways that drive cell proliferation, such as the STAT3/cMyc pathway. mdpi.com

Suppression of Angiogenesis: Cinnamaldehyde can also inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. nih.govresearchgate.net

These findings underscore the potential of this compound and related compounds as multi-faceted anticancer agents. researchgate.netresearchgate.net

Research Findings Summary

Neuroprotective Effects of this compound and Congeners

Activity Key Findings Model System References
Neuronal Preservation Increased preservation of hippocampal neurons; reduced neuroinflammation and cell death. Pentylenetetrazole-induced seizure mouse model nih.gov
Autophagy Inhibition Decreased LC3 stimulation and increased p62 levels, preventing neuronal death. MPTP mouse model of Parkinson's disease researchgate.netnih.govresearchgate.net
Amyloid Prevention Inhibited formation of tau and Aβ fibrils; promoted formation of non-toxic oligomers. In vitro protein aggregation assays nih.govresearchgate.net

Anticancer Activities of this compound and Congeners

Activity Key Findings Model System References
Apoptosis Induction Activated caspases-3 and -8; increased Bax/Bcl-2 ratio; reduced mitochondrial potential. Leukemia, breast, colon, hepatoma cell lines spandidos-publications.commdpi.complos.orgresearchgate.net
Growth Inhibition Caused dose- and time-dependent reduction in cell viability; induced G2/M cell cycle arrest. Breast, colorectal, and other cancer cell lines spandidos-publications.commdpi.complos.org

Cell Cycle Arrest (e.g., G0/G1 Phase)

This compound has been shown to interfere with the normal progression of the cell cycle, a key process in cell growth and proliferation. Specifically, it can induce cell cycle arrest at the G0/G1 phase. medchemexpress.commdpi.comewha.ac.kr This effect has been observed in studies using 3T3-L1 preadipocytes, where this compound inhibited the initiation of mitotic clonal expansion (MCE) by halting the cell cycle in the G0/G1 phase. mdpi.comewha.ac.krresearchgate.net

The mechanism behind this cell cycle arrest involves the downregulation of several key proteins. This compound treatment has been found to decrease the expression of C/EBPβ and C/EBPδ, which are important transcription factors in the early stages of cell differentiation. mdpi.comresearchgate.net Furthermore, it reduces the levels of cyclins and cyclin-dependent kinases (CDKs) that are crucial for the progression through the G1 phase and the G1/S checkpoint. ewha.ac.kr These include cyclin D1, cyclin E1, cyclin B1, CDK2, and CDK6. medchemexpress.commdpi.comresearchgate.net By downregulating these proteins, this compound effectively traps cells in the G0/G1 phase, preventing them from entering the S phase and subsequent mitosis. mdpi.comewha.ac.kr

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in the growth and spread of tumors. Some studies have indicated that cinnamon extracts and their components possess anti-angiogenic properties. researchgate.netnih.gov For instance, cinnamon extract has been shown to inhibit angiogenesis in both zebrafish and human endothelial cells. researchgate.net It has also been found to suppress tumor-induced blood vessel formation in mice. nih.gov While much of the research has focused on cinnamaldehyde, a related compound, the anti-angiogenic potential of the broader cinnamon extract suggests a role for its various constituents. nih.govbiorxiv.org

Suppression of Vascular Endothelial Growth Factor (VEGF)

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis. The suppression of VEGF is a primary target for anti-angiogenic therapies. Research has shown that cinnamon extract can act as a potent inhibitor of VEGF production in human cancer cells. nih.gov This inhibition is thought to be mediated through the suppression of HIF-1α gene expression and protein synthesis. nih.gov While cinnamaldehyde has been identified as one of the active components in cinnamon extract that inhibits VEGF expression, the broader extract's activity suggests a contribution from other compounds as well. nih.gov It is important to note that some studies on alcohol in general have shown it can promote new vessel formation without increasing VEGF in certain cell types, indicating a complex relationship between different substances and angiogenesis. e-retina.or.kr

Modulation of Signaling Pathways (e.g., PI3K/Akt, MAPK)

This compound has been demonstrated to modulate key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways. In studies on 3T3-L1 cells, this compound was found to inhibit the PI3K/Akt and ERK1/2 signaling pathways. medchemexpress.comresearchgate.net Specifically, it effectively suppressed the phosphorylation of both AKT and extracellular signal-regulated kinase 1/2 (ERK1/2). researchgate.netnih.gov The PI3K/Akt pathway is crucial for promoting cell survival, and its inhibition can lead to reduced cell proliferation. jfda-online.com Similarly, the MAPK/ERK pathway plays a significant role in the early stages of adipocyte differentiation, and its suppression contributes to the anti-adipogenic effects of this compound. nih.gov

It's noteworthy that while this compound inhibits AKT and ERK1/2 phosphorylation, it does not appear to have an inhibitory effect on the phosphorylation of p38 MAPK. researchgate.netnih.gov The modulation of these pathways is a key mechanism through which this compound exerts its biological effects, including the inhibition of cell proliferation and differentiation. researchgate.netmdpi.comexplorationpub.com

Impact on Specific Cancer Cell Lines (e.g., leukemia, liver, colon, breast, bladder)

While direct studies on the impact of this compound on a wide range of cancer cell lines are specific, research on related compounds from cinnamon and other natural sources provides some context. Cinnamaldehyde, a major component of cinnamon, has been investigated for its potential against various cancers, including leukemia, colon, hepatocellular carcinoma, prostate, mouth, and breast cancers. mdpi.com For example, cinnamaldehyde has been shown to inhibit the proliferation of human colon cancer cell lines HCT116, SW480, and LoVo. mdpi.com It has also demonstrated cytotoxic effects on MCF-7 breast cancer cells. mdpi.com

Furthermore, other natural compounds have shown efficacy against a variety of cancer cell lines. For instance, propolis has exhibited cytotoxic effects against liver, colon, breast, and prostate cancer cells. mdpi.com Naringenin, a flavonoid, has shown cytotoxicity in cell lines derived from breast, stomach, liver, cervix, colon, and leukemia cancers. researchgate.net While these are not direct studies on this compound, they highlight the potential of natural compounds with similar origins or structures in cancer research. It is known that alcohol consumption, in general, is a risk factor for several types of cancer, including those of the liver, colon, and breast. cancer.orgcxbladder.com

Vasodilatory Activity and Mechanisms

This compound has been shown to possess vasodilatory properties, meaning it can relax and widen blood vessels. researchgate.netresearchgate.net This effect is endothelium-dependent, indicating that the inner lining of the blood vessel plays a crucial role. bvsalud.orgmdpi.com Studies in rat thoracic aorta have demonstrated that this compound can attenuate vasoconstriction induced by phenylephrine. medchemexpress.commedchemexpress.com

The mechanism behind this vasodilation involves the activation of the NO-cGMP-PKG pathway. medchemexpress.combvsalud.orgmedchemexpress.com this compound stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to the generation of nitric oxide (NO). bvsalud.org This increase in NO then activates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). bvsalud.org This signaling cascade ultimately leads to vasorelaxation. bvsalud.orgkoreamed.orgkoreamed.org Additionally, this compound has been found to inhibit Rho-kinase, another pathway involved in vasoconstriction. medchemexpress.combvsalud.orgmedchemexpress.com

Activation of K+ Channels

A key mechanism contributing to the vasodilatory effect of this compound is the activation of potassium (K+) channels. medchemexpress.combvsalud.orgmedchemexpress.com The vasorelaxant effect of this compound is inhibited by pretreatment with glibenclamide, an ATP-sensitive K+ channel inhibitor, and 4-aminopyridine, a voltage-dependent K+ channel inhibitor. researchgate.netbvsalud.org This indicates that this compound's ability to relax blood vessels is mediated, at least in part, through the opening of these specific types of potassium channels. researchgate.netmdpi.com The activation of K+ channels leads to hyperpolarization of the smooth muscle cell membrane, which closes voltage-gated Ca2+ channels, reduces intracellular calcium concentration, and results in vasodilation.

NO-cGMP-PKG Pathway

This compound has been shown to induce vasodilation, the widening of blood vessels, through an endothelium-dependent mechanism involving the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway. researchgate.netmdpi.comnih.gov In studies using rat thoracic aorta, the vasodilatory effect of this compound was significantly reduced by inhibitors of this pathway. nih.gov Specifically, pretreatment with NG-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, and methylene (B1212753) blue, an inhibitor of guanylyl cyclase, diminished the vasorelaxation caused by this compound. mdpi.comnih.gov This indicates that the compound's effect is dependent on the generation of NO in the endothelium, which then stimulates the production of cGMP in vascular smooth muscle cells. researchgate.net The subsequent activation of PKG by cGMP leads to vasorelaxation. researchgate.netmdpi.com Research demonstrates that this compound treatment increases the accumulation of cGMP and the levels of PKG, confirming its action through this specific signaling cascade. mdpi.commedchemexpress.commedchemexpress.cn

Inhibition of Rho-kinase

In addition to the NO-cGMP-PKG pathway, this compound attenuates vasoconstriction by inhibiting Rho-kinase (also known as ROCK). researchgate.netnih.govmedchemexpress.commedchemexpress.cn Rho-kinase is an enzyme that plays a crucial role in calcium sensitization of smooth muscle contraction, a process that leads to the narrowing of blood vessels. mdpi.com By inhibiting Rho-kinase, this compound contributes to vasorelaxation. nih.govresearchgate.net This dual mechanism of activating the NO-cGMP-PKG pathway and inhibiting Rho-kinase highlights its comprehensive role in promoting vasodilation. mdpi.comresearchgate.net

Anti-Adipogenic Activity

This compound has demonstrated significant anti-adipogenic properties, meaning it can inhibit the process of adipogenesis, where preadipocytes differentiate into mature fat cells (adipocytes). researchgate.netnih.gov This activity has been primarily studied in 3T3-L1 cells, a common cell line model for studying adipocyte differentiation. nih.govworldscientific.com

Inhibition of Lipid Accumulation

A key characteristic of adipogenesis is the accumulation of lipids within the differentiating cells. This compound has been found to significantly inhibit this process. researchgate.netnih.gov In studies using 3T3-L1 preadipocytes induced to differentiate, treatment with this compound resulted in a dose-dependent reduction in the accumulation of lipid droplets. nih.govworldscientific.com As evidenced by Oil Red O staining, a method used to visualize lipids, concentrations of this compound between 6.25 and 25 µM effectively suppressed lipid buildup in a concentration-dependent manner. researchgate.netnih.govmdpi.com This inhibitory effect is a primary indicator of its anti-adipogenic potential. nih.gov

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Cells

Concentration Observation Source(s)
5 µg/mL Significant inhibition of lipid droplet accumulation nih.gov
10 µg/mL Stronger inhibition of lipid droplet accumulation nih.gov
6.25–25 µM Significant, concentration-dependent inhibition of lipid accumulation researchgate.netnih.gov

Downregulation of Adipogenesis-Related Markers (e.g., PPARγ, C/EBPα, FABP4)

The process of adipocyte differentiation is controlled by a cascade of specific transcription factors. This compound exerts its anti-adipogenic effect by downregulating the expression of key adipogenesis-related markers. researchgate.netmdpi.com Research shows that treatment with this compound significantly attenuates the enhanced expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). researchgate.netnih.gov These two proteins are considered master regulators of adipogenesis. mdpi.comnih.gov Furthermore, this compound downregulates the expression of Fatty Acid Binding Protein 4 (FABP4), a target gene of PPARγ that is involved in fatty acid transport in adipocytes. medchemexpress.comresearchgate.netnih.gov This suppression of crucial transcription factors and their target genes effectively halts the differentiation program. nih.gov

Table 2: Effect of this compound on Adipogenesis-Related Markers

Marker Effect Source(s)
PPARγ Downregulated medchemexpress.comresearchgate.netnih.gov
C/EBPα Downregulated medchemexpress.comresearchgate.netnih.gov
FABP4 Downregulated medchemexpress.comresearchgate.netnih.gov
FAS (Fatty Acid Synthase) Downregulated researchgate.netnih.gov

Inhibition of Mitotic Clonal Expansion (MCE)

The anti-adipogenic activity of this compound is particularly effective during the early stages of adipocyte differentiation. researchgate.netnih.gov A critical event in this early phase is mitotic clonal expansion (MCE), where growth-arrested preadipocytes re-enter the cell cycle for several rounds of division before terminal differentiation begins. mdpi.com this compound has been shown to effectively inhibit MDI-induced initiation of MCE. researchgate.netnih.gov It achieves this by arresting the cell cycle in the G0/G1 phase, preventing the cells from progressing to the S phase and subsequent mitosis. researchgate.netnih.gov This cell cycle arrest is accompanied by the downregulation of cell cycle-related proteins such as cyclins (cyclin D1, E1, B1) and cyclin-dependent kinases (CDK2, CDK6). medchemexpress.comresearchgate.netnih.gov By inhibiting MCE, this compound effectively stops the adipogenic process at a very early and crucial stage. mdpi.comresearchgate.net

AMPKα and ERK1/2 Signaling Pathways

The molecular mechanisms underlying this compound's anti-adipogenic effects involve the modulation of key upstream signaling pathways. medchemexpress.comresearchgate.net Specifically, this compound treatment leads to the phosphorylation and activation of AMP-activated protein kinase α (AMPKα). medchemexpress.comresearchgate.netnih.gov Activated AMPK is a cellular energy sensor that, when active, switches on catabolic pathways while switching off anabolic processes like lipogenesis. mdpi.com

Conversely, this compound inhibits the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). medchemexpress.comresearchgate.netnih.gov The MAPK/ERK pathway is known to play an important role in the early stages of adipogenesis, including MCE. mdpi.com By activating AMPKα and inhibiting the ERK1/2 signaling pathway during MCE, this compound influences the energy metabolism and proliferation of preadipocytes, ultimately preventing their differentiation into mature fat cells. researchgate.netnih.govresearchgate.net

Cinnamyl Alcohol Derivatives and Structure Activity Relationships

Synthesis and Characterization of Cinnamyl Alcohol Derivatives

The synthesis of this compound derivatives involves targeted chemical reactions to introduce new functional groups to the this compound backbone. These synthetic compounds are then purified and their structures are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy.

Derivatives of this compound that include sulfinyl groups have been a subject of synthetic exploration. The incorporation of these sulfur-containing moieties is of interest for their potential to confer or enhance biological activities. ontosight.ai The general synthesis of these compounds involves the reaction of this compound with specific sulfinyl reagents, often in the presence of a catalyst to facilitate the reaction. ontosight.ai

An example is the synthesis of this compound, alpha-((2-naphthylsulfinyl)methyl)-alpha-phenyl-, which features a naphthylsulfinyl group. ontosight.ai This group is attached at the alpha carbon of the this compound structure. Such synthetic protocols are documented in organic chemistry literature and represent a method for creating novel derivatives with potential applications in medicinal chemistry. ontosight.ai

Biological Activities of Derivatives

The modification of this compound's structure has led to derivatives with a range of biological activities, including enhanced antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Chitosan (B1678972) oligosaccharide (COS), a derivative of chitin, has been chemically modified with this compound to create novel biomaterials with enhanced antimicrobial properties. nih.govresearchgate.netmdpi.com Researchers have successfully synthesized these derivatives by grafting this compound onto either the hydroxyl (-OH) or amino (-NH2) groups of the COS backbone. nih.govresearchgate.net

These modifications result in derivatives that exhibit significantly improved antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria when compared to unmodified COS. nih.govmdpi.comresearchgate.net Studies have shown that the effectiveness of these derivatives is often dependent on the degree of substitution (DS), with higher DS values leading to greater antimicrobial action. mdpi.comresearchgate.net The resulting COS-O-cinnamyl alcohol (COS-O-Cin) derivatives also show higher thermal stability and better solubility than the parent compounds, which is beneficial for their potential application as functional antibacterial agents. nih.govresearchgate.netull.es

Derivative TypeModification SiteTarget MicrobesKey FindingReference
COS-O-CinHydroxyl (-OH) groupS. aureus, E. coliExhibited better antibacterial properties than unmodified COS. nih.govmdpi.com
N-(cinnamyl) chitosanAmino (-NH2) groupAgrobacterium tumefaciens, Erwinia carotovora, various fungiShowed significant antibacterial and antifungal activity. nih.gov
COS-N-CinAmino (-NH2) groupS. aureus, E. coliAntibacterial activity was proportional to the degree of substitution. researchgate.net

This compound and its derivatives have been investigated for their antioxidant and anti-inflammatory potential. researchgate.netmedchemexpress.com The parent molecule, this compound, exhibits these properties, which can be modulated through chemical modification. medchemexpress.com

Esters of this compound synthesized with cinnamic acid-related molecules, such as ferulic acid and sinapic acid, have demonstrated considerable antioxidant capacity and radical scavenging activity. mdpi.com These derivatives have also shown anti-inflammatory effects. mdpi.com Similarly, synthetic derivatives incorporating a naphthylsulfinyl group are noted for their potential anti-inflammatory and antioxidant activities. ontosight.ai The esterification of anti-inflammatory drugs with this compound has also been explored as a strategy to enhance anti-inflammatory activity. scilit.com

The anticancer potential of this compound derivatives has been a significant area of research. In one study, three series of di- and trisubstituted derivatives of this compound were designed, synthesized, and evaluated for their cytotoxic effects against a panel of human tumor cell lines. nih.govtandfonline.comtandfonline.com

The research found that many of the synthesized derivatives displayed cytotoxic activity. nih.govtandfonline.com Notably, the compound 7-(4',5'-dichlorobenzyloxy)-6,8-dihydroxycinnamic alcohol exhibited significant cytotoxicity against seven human tumor cell lines, with particularly high potency against KB (human oral cancer) and P388D1 (murine leukemia) cell lines. nih.govtandfonline.com This highlights the potential for developing this compound-based congeners as anticancer agents.

CompoundTarget Cell LineIC₅₀ Value (μM)Reference
7-(4',5'-dichlorobenzyloxy)-6,8-dihydroxycinnamic alcoholKB0.4 nih.govtandfonline.com
P388D10.5 nih.govtandfonline.com
5,7-disubstituted cinnamic alcohol (Compound 31)P388D11.2 tandfonline.com

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a this compound derivative correlates with its biological function. These studies provide a framework for designing more potent and selective compounds.

In the context of anticancer activity, SAR analysis of substituted this compound derivatives revealed several key insights. tandfonline.com For instance, derivatives with two free hydroxyl groups (e.g., at the C6 and C8 positions) were generally more potent than their counterparts. tandfonline.com The position of substituents on the phenyl ring was also found to be critical; substitutions at the C-6 and C-7 positions were generally not favorable for enhancing cytotoxicity. tandfonline.com

For antimicrobial chitosan derivatives, SAR studies have indicated that the degree of substitution (DS) of the cinnamyl moiety is a key determinant of activity. researchgate.net A higher DS value generally correlates with increased antibacterial efficacy against tested pathogens. mdpi.comresearchgate.net Furthermore, the specific site of modification on the chitosan backbone (hydroxyl vs. amino group) also influences the biological profile of the resulting derivative. researchgate.netnih.gov

Influence of Substituents on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications of the alcohol moiety. Research into these structure-activity relationships (SAR) has revealed key features that enhance or diminish their cytotoxic and antifungal properties.

Studies on di- and trisubstituted derivatives of this compound have demonstrated that specific substitution patterns are crucial for cytotoxicity against various tumor cell lines. tandfonline.com For instance, a comparison of disubstituted derivatives showed that substitution at the C-6 and C-8 positions or the C-5 and C-7 positions resulted in greater cytotoxicity than substitution at the C-6 and C-7 positions. tandfonline.com Furthermore, the presence of phenolic hydroxyl groups, as opposed to methoxy (B1213986) groups, at C-6 and C-8 may enhance cytotoxic activity. tandfonline.com One derivative, 7-(4',5'-dichlorobenzyloxy)-6,8-dihydroxycinnamic alcohol, exhibited particularly significant cytotoxicity against several human tumor cell lines, with IC50 values in the micromolar range. tandfonline.comnih.gov This highlights the importance of both the substitution pattern on the cinnamic alcohol core and the nature of the benzyl (B1604629) ether substituent. The introduction of trifluoromethyl groups into the this compound structure can also significantly alter its physical, chemical, and biological properties, potentially increasing lipophilicity and metabolic stability. ontosight.ai

In the context of antifungal activity, SAR studies of cinnamic acid esters, which are closely related to this compound, have shown that both the substitution pattern on the phenyl ring and the alkyl group of the alcohol moiety play a significant role. plos.org The introduction of substituents to the benzene (B151609) ring generally leads to an increase in antifungal activity. plos.org For example, the presence of an electron-withdrawing group on the phenyl ring has been shown to enhance antifungal effects. mdpi.com A complex interplay exists between the substituents on the phenyl ring and the alkyl group in the alcohol portion, which can lead to synergistic enhancement of activity against various plant pathogenic fungi. plos.org

Table 1: Influence of Substituents on the Biological Activity of this compound Derivatives

Derivative Class Substituent/Modification Observed Biological Activity Key Findings References
Disubstituted Cinnamyl AlcoholsSubstitution at C-5 and C-7Intensive cytotoxicity to multiple tumor cell lines.Positional importance of substituents for cytotoxicity. tandfonline.com
Trisubstituted Cinnamyl Alcohols7-(4',5'-dichlorobenzyloxy)-6,8-dihydroxySignificant cytotoxicity against seven human tumor cell lines.Specific substituted benzyl ether enhances activity. tandfonline.comnih.gov
Cinnamic Acid EstersElectron-withdrawing group on phenyl ringEnhanced antifungal activity.Electronic properties of substituents are critical. mdpi.com
Cinnamic Acid EstersCombination of 2-OH on phenyl ring and t-butyl or t-amyl in alcohol moietySignificantly improved antifungal activity.Synergistic effect between phenyl and alcohol substituents. plos.org
Fluorinated Cinnamyl AlcoholsTrifluoromethyl groups on side chainPotential for increased lipophilicity and metabolic stability.Fluorination can alter physicochemical and biological properties. ontosight.ai

Advanced Synthetic Methodologies for Cinnamyl Alcohol and Derivatives

Green Chemistry Approaches in Cinnamyl Alcohol Synthesis

In an effort to develop more sustainable and environmentally friendly methods for chemical production, green chemistry principles are increasingly being applied to the synthesis of this compound. nih.govrsc.org These approaches focus on using renewable starting materials, biocatalysts, and waste streams to minimize the environmental impact associated with traditional chemical synthesis. rsc.orgrsc.org A significant strategy in this area is biocatalysis, which employs enzymes to perform chemical transformations, offering advantages such as mild reaction conditions and high selectivity. nih.gov

Biocatalysis and Enzyme Cascades

One of the most efficient and modern approaches to multi-step synthesis is the construction of biocatalytic cascades. nih.gov This methodology allows for the production of valuable chemicals like this compound from primary metabolites, such as the amino acid L-phenylalanine, which is available through fermentation. rsc.orgresearchgate.net These enzymatic cascades can be conducted in aqueous solutions at ambient temperature and pressure, representing a significant move away from petrochemical-dependent processes. rsc.orgnih.gov

A notable example involves a three-step biocatalytic cascade that converts L-phenylalanine into this compound. rsc.orgresearchgate.net This system is designed so that all initial components are from biological sources, thereby minimizing environmental harm. rsc.org The optimized process has been demonstrated at a 100 mg scale, achieving a 53% yield. rsc.orgnih.govresearchgate.net This method not only utilizes a bio-derived starting material and renewable catalysts but also operates under low-energy conditions with a straightforward product extraction process. rsc.org

The successful biocatalytic conversion of L-phenylalanine to this compound is achieved through the combined action of three specific enzymes: Phenylalanine Ammonia (B1221849) Lyase (PAL), Carboxylic Acid Reductase (CAR), and Alcohol Dehydrogenase (ADH). nih.govrsc.org

The cascade begins with the deamination of L-phenylalanine by PAL to form trans-cinnamic acid. nih.gov This initial step does not require any additional cofactors. Subsequently, CAR, specifically from Mycobacterium marinum (MCAR), reduces trans-cinnamic acid to cinnamaldehyde (B126680). nih.govrsc.org This reduction is a crucial step and requires the presence of adenosine (B11128) triphosphate (ATP) and a nicotinamide (B372718) cofactor, typically NADPH, which is recycled using a glucose dehydrogenase (GDH). nih.gov

Metabolic Engineering (e.g., E. coli)

The principles of biocatalysis can be extended to whole-cell systems through metabolic engineering. rsc.orgresearchgate.net By engineering microorganisms like Escherichia coli, it is possible to create "designer organisms" for the direct fermentative production of this compound from primary metabolic processes. rsc.org

Researchers have successfully incorporated the three-enzyme cascade (PAL, CAR, ADH) into an L-phenylalanine overproducing strain of E. coli (NST). nih.govrsc.orgnih.govrsc.org This engineered strain can produce this compound directly in a mineral media environment. rsc.orgresearchgate.net To achieve this, a plasmid was constructed containing the genes for the necessary enzymes, which was then introduced into the E. coli host. rsc.org While initial trials using whole lyophilized cells showed the formation of by-products, the use of purified enzymes in combination or engineered whole-cell systems can lead to more favorable product ratios. researchgate.net

The production of this compound has been demonstrated in various media, with the highest yield in M9 media with glucose as the carbon source (80 mg L⁻¹), followed by a glycerol (B35011)/glucose mix (40 mg L⁻¹) and glycerol alone (20 mg L⁻¹). nih.gov This demonstrates the feasibility of using engineered E. coli as a cellular factory for sustainable this compound production. researchgate.netpsu.edu

Utilization of Waste Streams (e.g., Glycerol from Biodiesel)

A key aspect of green chemistry is the valorization of waste streams. rsc.org Crude glycerol, a major by-product of biodiesel production, presents an attractive and inexpensive carbon source for microbial fermentation. nih.govrsc.org The metabolically engineered E. coli strains are capable of utilizing glycerol to produce this compound. rsc.orgresearchgate.net

While crude glycerol from alkali-catalyzed biodiesel production can contain contaminants that may interfere with fermentation, glycerol derived from enzymatic (lipase-catalyzed) biodiesel production is of higher purity. nih.govrsc.org This cleaner glycerol is more suitable as a green carbon source for the biotechnological production of valuable chemicals like this compound. nih.govrsc.org The ability to convert a waste product from the biofuel industry into a valuable chemical building block exemplifies the circular economy principles embedded in these green synthetic routes. rsc.orgresearchgate.net

Catalytic Oxidation and Reduction Processes

Selective Oxidation of this compound to Cinnamaldehyde

The selective oxidation of this compound to cinnamaldehyde is a significant transformation, as cinnamaldehyde is a valuable intermediate in the fragrance, agrochemical, and pharmaceutical industries. mdpi.commsu.ac.zw Traditional oxidation methods often rely on stoichiometric and environmentally harmful reagents like chromates and manganates. mdpi.commsu.ac.zw Consequently, research has focused on developing heterogeneous catalytic systems that use greener oxidants, such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). mdpi.commsu.ac.zw

One novel approach involves the use of silver-cobalt (Ag-Co) bimetallic nanoparticles supported on functionalized multi-walled carbon nanotubes (Ag-Co/S). mdpi.com This heterogeneous catalyst has demonstrated high efficiency for the aerobic oxidation of this compound. Under optimized conditions, it achieved a 90% conversion of this compound with 99% selectivity to cinnamaldehyde. mdpi.comresearchgate.net The catalyst is noted for its cost-effectiveness, high activity, and recyclability, making it a promising option for industrial applications under green chemistry principles. mdpi.com

Catalytic Performance in this compound Oxidation
CatalystOxidantConversion (%)Selectivity to Cinnamaldehyde (%)Reference
Ag-Co/SO₂9099 mdpi.com
5%Pt-5%Bi/CH₂O₂3484 msu.ac.zw
Au-Pd/TiO₂O₂~40 (initial)~85 (initial) rsc.org

Another studied system employs platinum-bismuth (Pt-Bi) bimetallic catalysts supported on activated carbon for oxidation with hydrogen peroxide. msu.ac.zw This method yielded 84% selectivity to cinnamaldehyde at a 34% conversion rate in toluene. msu.ac.zw Gold-based catalysts, such as gold nanoparticles embedded in a syndiotactic polystyrene matrix (AuNPs-sPSB), have also been shown to be efficient for the aerobic oxidation of this compound, with high conversion and selectivity achievable by tuning reaction temperature and time. researchgate.net However, some catalysts, like Au–Pd/TiO₂, have shown deactivation over time during the oxidation of this compound, which remains a challenge to be addressed. rsc.org

Noble Metal Catalysts (e.g., Au-Pd/TiO₂, Ag-Co/MWCNTs)

Bimetallic nanoparticles supported on various materials have demonstrated remarkable efficacy in the selective oxidation of this compound.

Au-Pd/TiO₂ Catalysts: Gold-palladium (Au-Pd) nanoparticles supported on titanium dioxide (TiO₂) have been extensively studied for the liquid-phase selective oxidation of this compound. The catalytic performance is highly dependent on the preparation method and the molar ratio of the metals. For instance, catalysts prepared by sol-immobilization (SIm) tend to show higher selectivity compared to those prepared by impregnation (Imp). mdpi.com The sol-immobilization method allows for the formation of smaller nanoparticles which are effective at limiting uncontrolled oxidation pathways. mdpi.com Research has shown that a 0.50%(wt)Au-0.50%(wt)Pd/TiO₂ catalyst prepared by sol-immobilisation can effectively prevent the autoxidation process that occurs at elevated temperatures, thereby promoting the selective catalytic pathway. mdpi.com Further optimization has identified that the most active catalyst is 0.75 wt.% Au-0.25 wt.% Pd/TiO₂ prepared via sol-immobilization, which also exhibits stability over multiple uses, highlighting a synergistic effect between gold and palladium. mdpi.com In solvent-free oxidation, Au-Pd nanoparticles supported on α-MoO₃ have also shown high conversion and selectivity. A catalyst with a 1:1 Au:Pd molar ratio on α-MoO₃ achieved 94% conversion and 87% selectivity to cinnamaldehyde in one hour. begellhouse.commdpi.com

Ag-Co/MWCNTs Catalysts: Bimetallic silver-cobalt (Ag-Co) nanoparticles supported on functionalized multi-walled carbon nanotubes (MWCNTs) have emerged as a cost-effective and highly efficient catalyst for the aerobic oxidation of this compound. google.com Using molecular oxygen as the oxidant, the Ag-Co/S (S referring to the functionalized support) catalyst can achieve 90% conversion of this compound with 99% selectivity to cinnamaldehyde under optimized conditions. google.comresearchgate.net The catalyst demonstrates true heterogeneous behavior and can be recycled for up to five cycles with only a minor decrease in activity. google.com

Catalyst SystemSupport MaterialPreparation MethodOptimal ConditionsConversion (%)Selectivity (%)Source
Au-PdTiO₂Sol-immobilization0.75 wt.% Au, 0.25 wt.% Pd-High mdpi.com
Au-Pdα-MoO₃Co-precipitation1:1 molar ratio, 1h, O₂9487 (to cinnamaldehyde) begellhouse.commdpi.com
Ag-CoFunctionalized MWCNTsCo-precipitation75 °C, 80 min, Ethanol, O₂9099 (to cinnamaldehyde) google.comresearchgate.net
Molecular Oxygen as an Oxidant

The use of molecular oxygen (O₂) as the primary oxidant is a cornerstone of green chemistry, offering an environmentally benign and atom-economical alternative to traditional hazardous oxidants. beilstein-journals.orgresearchgate.net In the context of this compound oxidation, O₂ has been successfully employed with various catalytic systems. google.combeilstein-journals.org Studies have revealed that the role of oxygen is not merely to act as a hydrogen acceptor in a dehydrogenation mechanism. Instead, it plays a crucial role in maintaining the catalyst's activity by oxidatively removing poisoning species, such as carbon monoxide (CO), from the active sites. capes.gov.br This continuous cleaning of the metal surface allows for a high and sustained rate of alcohol dehydrogenation. capes.gov.br The combination of a bimetallic catalyst like Au-Pd/TiO₂ with O₂ in a continuous flow microreactor system represents a significant advancement, enabling selective liquid-phase aerobic oxidation under industrially relevant conditions. beilstein-journals.org

Selective Hydrogenation of Cinnamaldehyde to this compound

The selective hydrogenation of cinnamaldehyde to this compound is a challenging but important industrial reaction, as the hydrogenation of the C=C bond to form hydrocinnamaldehyde (B1666312) is thermodynamically more favorable. mdpi.commdpi.com Achieving high selectivity for the desired unsaturated alcohol requires carefully designed catalysts and controlled reaction conditions.

Various supported metal catalysts have been investigated, including those based on platinum, palladium, ruthenium, and non-noble metals like cobalt and copper. researchgate.netacs.org Platinum-based catalysts, such as Pt/SiO₂, have shown high selectivity. In a continuous flow tube reactor, a Pt/SiO₂ catalyst achieved 90% selectivity towards this compound at a cinnamaldehyde conversion of 98.8%. mdpi.com This high selectivity was attributed to the suppression of acid sites responsible for side reactions in the continuous process. mdpi.com

Non-noble metal catalysts are also gaining attention. A study on TiO₂-supported CoRe bimetallic catalysts using formic acid as a hydrogen donor reported an exceptional this compound selectivity of 89% with a 99% conversion of cinnamaldehyde. mdpi.combohrium.com The optimized catalyst with a Co/Re ratio of 1:1 demonstrated good reusability. mdpi.combohrium.com The presence of ReOₓ on the catalyst surface is believed to favor the adsorption of the C=O group, while ultrafine Co nanoparticles provide the active sites for hydrogenation. mdpi.com

Catalyst SystemSupport MaterialKey FindingsConversion (%)Selectivity (%)Source
PtSiO₂Continuous flow reactor suppresses side reactions.98.890 (to COL) mdpi.com
CoReTiO₂Formic acid as hydrogen donor; ReOₓ favors C=O adsorption.9989 (to COL) mdpi.combohrium.com
PdCo₃O₄Cobalt oxide support promotes C=O hydrogenation.5518.9 (to COL) nih.gov

Green Processes for Cinnamic Ester Preparation from this compound

The synthesis of cinnamic esters, valued in the flavor, fragrance, and pharmaceutical industries, is increasingly shifting towards greener methodologies. One approach involves the direct oxidative esterification of this compound, bypassing the need to first isolate cinnamaldehyde or cinnamic acid. A patented green process describes the one-step conversion of this compound to the corresponding alkyl or aryl cinnamates using an oxidizing agent, a catalyst, and an alcohol, which can be performed under conventional heating, microwave, or ultrasound irradiation. google.com

Another green strategy is the modified Steglich esterification, which traditionally uses chlorinated solvents. A greener version utilizes acetonitrile (B52724) as the solvent with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), allowing for the efficient synthesis of (E)-cinnamate derivatives from cinnamic acid and various alcohols, including allylic ones. researchgate.netnih.govjove.com This method offers short reaction times and high yields without the need for extensive purification. researchgate.netnih.gov

Enzymatic processes also represent a key green alternative. Lipase-catalyzed transesterification of this compound provides a highly efficient route to cinnamyl esters. For example, the synthesis of cinnamyl acetate (B1210297) can be achieved with near-quantitative yield by reacting this compound with vinyl acetate in a solvent-free system using an immobilized lipase (B570770) like Novozym 435. capes.gov.brcapes.gov.br Ultrasound assistance can further intensify this process, reducing reaction times from hours to minutes. capes.gov.br

Chemo-Enzymatic Synthesis

Chemo-enzymatic cascades combine the strengths of chemical and biological catalysis to create efficient and selective synthetic routes. The synthesis of this compound from cinnamaldehyde has been demonstrated using alcohol dehydrogenase (ADH) from Bacillus stearothermophilus. researchgate.net This can be done with the isolated enzyme or with recombinant E. coli whole cells, the latter of which avoids the need for external cofactor addition and is more practical for larger-scale synthesis. researchgate.net

More complex cascades have been developed starting from simpler precursors. A chemo-enzymatic route to fragrance aldehydes begins with a biocompatible oxidative Heck coupling to produce cinnamic acid derivatives. mdpi.comresearchgate.net This is followed by an enzymatic cascade within E. coli cells, involving a carboxylic acid reductase (CAR) to form the aldehyde and potentially an enoate reductase (ERED) for subsequent selective reductions. mdpi.com In some cases, the reduction can proceed to the alcohol, with this compound being detected as a product. mdpi.comresearchgate.net

A three-step biocatalytic cascade has been designed to produce this compound from L-phenylalanine, a bio-derived starting material. This route employs a phenylalanine ammonia lyase (PAL), a carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH), achieving a 53% yield in an aqueous solution at ambient temperature and pressure. nih.gov

Chiral Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of chiral compounds is a significant challenge in organic chemistry. While direct asymmetric synthesis of this compound enantiomers is not extensively detailed in the provided context, related research implies feasible strategies. The synthesis of chiral molecules often requires the use of chiral catalysts or auxiliaries that can differentiate between prochiral faces or resolve a racemic mixture. researchgate.netgoogle.com

One relevant advancement is the catalytic enantioselective bromohydroxylation of cinnamyl alcohols. rsc.orgnih.gov This reaction, using a chiral catalyst such as (DHQD)₂PHAL, allows for the installation of two stereogenic centers, producing optically active bromohydrins with high enantiomeric excess (up to 95% ee). rsc.orgnih.gov These chiral bromohydrins are versatile building blocks that can be transformed into various other highly functionalized chiral molecules, demonstrating a pathway to access optically active derivatives starting from racemic this compound. rsc.orgnih.gov The ability to synthesize both enantiomers of a chiral product is often achievable by simply using the opposite enantiomer of the chiral catalyst. researchgate.net

Analytical Methods in Cinnamyl Alcohol Research

Chromatographic Techniques for Cinnamyl Alcohol and Metabolite Analysis

Chromatography is a cornerstone for separating this compound and its derivatives from complex mixtures, enabling precise analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and routinely used method for the analysis of volatile compounds like this compound. thegoodscentscompany.com This technique is frequently employed for the simultaneous determination of this compound and its primary metabolite, cinnamaldehyde (B126680), in biological samples such as rat plasma and various tissues. wikipedia.orghmdb.ca In these studies, specific ion masses are selected to quantify the analytes, with calibration curves demonstrating good linearity over a defined concentration range. wikipedia.orghmdb.ca For instance, a validated GC-MS method for rat plasma showed a lower limit of quantitation at 20 ng/ml. wikipedia.org

GC-MS is also crucial for identifying a broader range of metabolites formed during biotransformation processes. In one study, GC-MS analysis of this compound transformation by the fungus Colletotrichum acutatum identified eight distinct metabolic products, including 3-phenyl-1-propanol (B195566) and 1-phenylpropane-1,3-diol (B1205248). nih.gov Researchers have also used GC-MS to analyze the products of enzymatic reactions, confirming, for example, that the enzyme PmCAD1 can catalyze the conversion of cinnamaldehyde to this compound. fishersci.fi However, a critical consideration when using GC-MS is the potential for thermal degradation or oxidation of the analyte in the heated GC inlet, which can lead to the formation of aldehydes from alcohols, requiring careful method validation. thegoodscentscompany.com

Table 1: Examples of GC-MS Applications in this compound Research
ApplicationAnalytesMatrixKey FindingsReference(s)
Pharmacokinetic StudyCinnamaldehyde, this compound, Methyl cinnamate (B1238496)Rat PlasmaDeveloped a selective and sensitive method for simultaneous quantification. wikipedia.org
Tissue DistributionCinnamaldehyde, this compoundRat Tissues (heart, liver, spleen, etc.)Revealed highest concentrations in the spleen with no long-term accumulation. hmdb.ca
BiotransformationThis compound and 8 metabolitesFungal cultureIdentified major metabolites like 1-phenylpropane-1,3-diol and 3-phenyl-1-propanol. nih.gov
Enzyme ActivityThis compound, CinnamaldehydeTobacco leaves (overexpressing enzyme)Confirmed that PmCAD1 catalyzes the conversion of cinnamaldehyde to this compound. fishersci.fi
Methodological CautionThis compound, Benzyl (B1604629) alcoholStandard solutionsDemonstrated oxidation of alcohols to corresponding aldehydes in used GC inlets. thegoodscentscompany.com

For less volatile or thermally sensitive compounds, Liquid Chromatography (LC) is the preferred separation method. When coupled with a Quadrupole-Time-of-Flight (QTOF) mass spectrometer, it provides high-resolution and accurate mass data, enabling confident identification of compounds. LC-QTOF-MS has been used to establish chemical fingerprints of cinnamon species, where this compound is one of the identified constituents. eragene.com

More advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) combined with QTOF-MS (UPLC-Q/TOF–MS) have been applied for tissue-specific chemical profiling and quantitative analysis of bioactive components in Cinnamomum cassia. thegoodscentscompany.com This approach allowed for the identification and quantification of this compound, coumarin, cinnamic acid, and cinnamaldehyde in micro-dissected plant tissues. thegoodscentscompany.com Furthermore, non-targeted high-resolution mass spectrometry methods, which share principles with QTOF-MS, have been instrumental in identifying previously unknown metabolites of this compound in reconstructed human epidermis models, such as a dioxolan derivative. nih.govfishersci.ca

Spectroscopic Characterization (e.g., EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique for studying species with unpaired electrons, such as radicals. It has been applied to investigate the reaction mechanisms of this compound, particularly during pyrolysis. Low-Temperature Matrix Isolation (LTMI)-EPR experiments on this compound pyrolysis revealed anisotropic EPR spectra, indicating the presence of multiple radical species. nih.gov This analysis helped identify a key bond dissociation pathway and the predominant radical intermediate involved in the formation of cinnamaldehyde. nih.gov EPR is also used to characterize paramagnetic metal centers in catalysts involved in this compound oxidation reactions. fishersci.be

Quantitative Analysis and Detection in Biological Samples

Accurate quantification of this compound and its metabolites in biological systems is crucial for understanding its metabolism, bioactivation, and potential biological effects.

Targeted Multiple Reaction Monitoring (MRM) mass spectrometry, typically performed on a triple quadrupole mass spectrometer coupled with liquid chromatography, is a highly sensitive and specific method for quantifying known analytes. This approach has been extensively used to study the bioactivation of this compound in various in vitro systems, including human liver microsomes, human liver S9 fractions, and Reconstructed Human Epidermis (RHE) models. nih.govfishersci.canih.gov In one study, a targeted LC-MS/MS method was developed to quantify this compound and eight potential metabolites. fishersci.canih.govwikipedia.org This research led to the identification and quantification of previously un-identified metabolites like p-hydroxy-cinnamic alcohol and p-hydroxy-cinnamic aldehyde in these systems. nih.govnih.gov The high accuracy and precision of the MRM method were confirmed using quality control samples at different concentrations. fishersci.ca

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological method used to quantify specific proteins or other molecules in a biological sample. In the context of this compound research, ELISA has been used not to measure the compound directly, but to quantify its downstream biological effects. For example, in a study investigating the effects of this compound on sepsis in mice, an ELISA method was used to measure the resulting levels of the inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) in the serum. mpg.de Similarly, in research on a this compound dehydrogenase mutant plant, cell wall fractions were analyzed by ELISA using a large panel of monoclonal antibodies to detect changes in cell wall structure. wikipedia.org This technique is also used to measure key biomarkers of oxidative stress, such as 4-hydroxynonenal (B163490) (4-HNE), in studies assessing the protective effects of this compound. wikipedia.org

Histomorphometric and Immunohistochemical Analysis

Histomorphometric and immunohistochemical analyses are crucial techniques in this compound research, providing insights into tissue structure and the localization of specific proteins. These methods have been particularly valuable in neuroprotection and developmental studies.

In a study investigating the neuroprotective effects of this compound, histomorphometric and immunohistochemical analyses of the hippocampi of mice revealed a significant reduction in inflammation and an increase in neuronal preservation in mice pre-treated with this compound. nih.gov This suggests that this compound may mitigate neuroinflammation and reduce cell death. nih.gov

Another area where these techniques have been applied is in understanding the role of this compound dehydrogenase (CAD), a key enzyme in lignin (B12514952) biosynthesis. Immunohistochemical localization has been used to identify the specific cells and tissues where the CAD polypeptide is present. For instance, in strawberry tissues, the CAD polypeptide was found to be localized in lignifying cells of various organs, including achenes, fruit receptacles, runners, leaves, pedicels, and flowers. nih.gov This localization aligns with the enzyme's role in the biosynthesis of lignin precursors. nih.gov

The specificity of antibodies raised against CAD polypeptides is critical for accurate immunohistochemical analysis. Studies have demonstrated the successful production of antibodies against strawberry CAD polypeptide, which were then used for these localization studies. nih.gov

Western Blot and Quantitative Polymerase Chain Reaction (qPCR)

Western blot and quantitative polymerase chain reaction (qPCR) are fundamental molecular biology techniques widely employed in this compound research to analyze protein and gene expression levels, respectively. These methods have provided significant insights into the molecular mechanisms underlying the effects of this compound and the regulation of its biosynthetic pathways.

In the context of its anti-inflammatory properties, Western blot and qPCR have been instrumental. One study demonstrated that this compound decreased the expression of key proteins involved in the NLRP3 inflammasome pathway, including apoptosis-associated speck-like protein containing a C-terminal caspase recruitment domain (ASC), nucleotide-binding oligomerization domain-like receptor 3 (NLRP3), and caspase-1 in various tissues of septic mice. nih.govamegroups.org These findings at both the protein (Western blot) and mRNA (qPCR) levels suggest that this compound's anti-inflammatory effects are mediated through the downregulation of this specific pathway. nih.govamegroups.org

Research into the anti-adipogenic effects of this compound has also heavily relied on these techniques. Western blotting and real-time PCR (a type of qPCR) analyses showed that this compound treatment downregulated adipogenesis-related markers such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.gov Furthermore, Western blotting revealed that this compound affects upstream signaling pathways by influencing the phosphorylation of AMP-activated protein kinase α (AMPKα) and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov

The biosynthesis of this compound itself is another area of investigation where these methods are crucial. In studies on this compound dehydrogenase (CAD), the enzyme responsible for the final step in monolignol synthesis, qPCR has been used to analyze the expression profiles of CAD genes in various plant species and under different conditions. mdpi.commdpi.com For example, qPCR was used to verify the differential expression of GsCAD1 in soybean varieties with varying resistance to the soybean mosaic virus. mdpi.com Similarly, the expression of BnaCAD genes in Brassica napus in response to drought and other abiotic stresses was quantified using qPCR. mdpi.com

Western blot analysis has also been used to characterize CAD enzymes. In studies of Eucalyptus gunnii, Western blotting helped to demonstrate the similarity between a CAD isoform from the periderm and another from the xylem tissue. researchgate.net

The following table summarizes the key proteins and genes analyzed by Western Blot and qPCR in this compound research:

Target Molecule Analytical Technique Research Context Key Finding
ASC, NLRP3, Caspase-1Western Blot, qPCRAnti-inflammatory effectsThis compound decreases the expression of these inflammasome pathway components. nih.govamegroups.org
PPARγ, C/EBPαWestern Blot, qPCRAnti-adipogenic effectsThis compound downregulates these adipogenesis-related markers. nih.gov
Phospho-AMPKα, Phospho-ERK1/2Western BlotAnti-adipogenic effectsThis compound modulates these upstream signaling pathways. nih.gov
GsCAD1qPCRPlant defenseExpression of this CAD gene is correlated with virus resistance in soybeans. mdpi.com
BnaCAD genesqPCRPlant stress responseExpression of these CAD genes is altered by abiotic stresses in Brassica napus. mdpi.com
CAD protein isoformsWestern BlotEnzyme characterizationConfirmed the identity and similarity of different CAD isoforms in Eucalyptus. researchgate.net

Toxicological Considerations and Risk Assessment in Academic Contexts

Mechanisms of Toxicity

Photodegradation and Toxicity Evolution

Cinnamyl alcohol (CAL) is a fragrance ingredient known to be a frequent contact allergen. researchgate.netnih.gov Research has demonstrated that its toxicity can increase upon exposure to ultraviolet (UV) light. researchgate.net In one study, a 50 μM solution of this compound was completely degraded after 90 minutes of UV irradiation. researchgate.net This degradation was accompanied by a significant increase in toxicity to bioluminescent bacteria, with lethality rising from 10.6% at the beginning of the experiment to 50.2% after 90 minutes of UV exposure. researchgate.net

The photodegradation process is primarily driven by reactive oxygen species, including the superoxide (B77818) radical (O₂•–), singlet oxygen (¹O₂), and the hydroxyl radical (•OH), along with the triplet excited state of this compound (³CAL*) and aqueous electrons (eaq⁻). researchgate.netoup.com These reactive species initiate the breakdown of the this compound molecule, leading to the formation of new compounds with altered toxicological profiles. researchgate.net

Formation of Toxic Photodegradation Products

The increased toxicity observed during the photodegradation of this compound is attributed to the formation of several degradation products. researchgate.net The primary photodegradation products identified through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole-time-of-flight-mass spectrometry (LC-Q-TOF/MS) are cinnamaldehyde (B126680), benzaldehyde, benzenepropanal, cinnamic acid, and toluene. researchgate.netoup.com

Oxidative Metabolism and Prohapten/Prehapten Formation

This compound is considered both a prohapten and a prehapten, meaning it can be converted into a sensitizing substance (a hapten) either through metabolic processes in the skin or by air oxidation before skin contact. researchgate.netnih.gov this compound itself lacks the structural features required to react directly with proteins, a key step in initiating an allergic response. researchgate.netresearchgate.net

Prohapten Activity: In the skin, this compound can be metabolized by enzymes. researchgate.netnih.gov Alcohol dehydrogenase (ADH) can oxidize it to cinnamaldehyde. researchgate.net Cinnamaldehyde is then further metabolized to the less reactive cinnamic acid by aldehyde dehydrogenase (ALDH). researchgate.net Additionally, cytochrome P450 (CYP) enzymes can metabolize this compound to form epoxides, such as epoxy this compound and epoxy cinnamyl aldehyde. researchgate.netresearchgate.net Studies using reconstructed human epidermis (RHE) models have identified various metabolites, including cinnamic aldehyde, cinnamic acid, p-hydroxy-cinnamic aldehyde, and epoxy this compound. nih.gov Some research suggests the formation of an epoxy-alcohol and an allylic sulfate (B86663) as potential electrophiles, indicating a sensitization pathway independent of cinnamaldehyde formation. mnms-platform.comacs.org

Prehapten Activity: this compound can also be activated outside the skin through autoxidation upon exposure to air. researchgate.net This process leads to the formation of sensitizing compounds like cinnamaldehyde and epoxy this compound. researchgate.net

The dual nature of this compound as both a prohapten and a prehapten complicates the understanding of its role in contact allergy, as sensitizing haptens can be formed through multiple pathways. researchgate.net

Genotoxicity Studies (e.g., Ames Test)

This compound has been evaluated for its genotoxic potential in various assays. researchgate.net Based on available data, it is not considered to be genotoxic. researchgate.netindustrialchemicals.gov.au

The Ames test, a widely used method for assessing the mutagenic potential of chemical compounds, has been conducted on this compound. In studies using Salmonella typhimurium strains TA1535, TA1537, TA1538, TA98, and TA100, as well as Escherichia coli strain WP2 uvrA, this compound tested negative for mutagenicity, both with and without metabolic activation. industrialchemicals.gov.au Another Ames test using Escherichia coli/Salmonella typhimurium also yielded a negative result. sigmaaldrich.com

In addition to the Ames test, other genotoxicity studies have been performed. This compound produced negative results in a sister chromatid exchange assay with Chinese hamster ovary cells in the absence of metabolic activation. industrialchemicals.gov.au While some DNA repair tests (rec assays) in Bacillus subtilis showed positive results, these occurred at concentrations approaching cytotoxic levels. industrialchemicals.gov.au For its more reactive metabolite, cinnamaldehyde, in vitro tests like the Ames test and chromosome tests have shown positive results for mutagenicity. researchgate.net However, cinnamaldehyde did not show significant genotoxic effects in in vivo studies. researchgate.net

Table 1: Selected Genotoxicity Studies on this compound

Test System End-point Metabolic Activation Result Reference(s)
S. typhimurium & E. coli Gene Mutation With and without Negative industrialchemicals.gov.au
E. coli/S. typhimurium Gene Mutation With and without Negative sigmaaldrich.com
Chinese Hamster Ovary Cells Sister Chromatid Exchange Without Negative industrialchemicals.gov.au
Bacillus subtilis DNA Repair (rec assay) Not applicable Positive (at near-cytotoxic levels) industrialchemicals.gov.au

Risk Assessment Methodologies for Chemical Compounds

The risk assessment of chemical compounds like this compound involves a structured process to evaluate potential hazards to human health and the environment. This process generally includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This step involves identifying the adverse effects a substance can cause. For this compound, this includes its potential for skin sensitization and the increased toxicity of its photodegradation products. researchgate.netresearchgate.net

Dose-Response Assessment: This determines the relationship between the magnitude of exposure and the probability of the adverse effect occurring. For skin sensitization, a No Expected Sensitization Induction Level (NESIL) can be determined, which for this compound has been established at 2900 μg/cm². researchgate.net For systemic toxicity, a No-Observed-Adverse-Effect Level (NOAEL) is often derived from repeated dose toxicity studies. For this compound, a NOAEL of 53.5 mg/kg bw/day was reported in a 4-month rat study. industrialchemicals.gov.au

Exposure Assessment: This step estimates the extent of human or environmental exposure to the chemical. For fragrance ingredients like this compound, this would consider its concentration in consumer products and the patterns of product use.

Risk Characterization: This final step integrates the information from the previous three steps to estimate the incidence and severity of adverse effects likely to occur in a population under specific exposure scenarios. This is often expressed as a Margin of Exposure (MOE), which compares the NOAEL to the estimated human exposure. researchgate.net An MOE greater than 100 is generally considered adequate to ensure safety for systemic effects. researchgate.net Another approach is the use of Thresholds of Toxicological Concern (TTC), which are generic exposure thresholds below which there is a very low probability of adverse health effects. researchgate.net

For environmental risk, the assessment compares the Predicted Environmental Concentration (PEC) with the Predicted No Effect Concentration (PNEC). This compound has been evaluated and found not to be persistent, bioaccumulative, and toxic (PBT). researchgate.net

Environmental Impact of this compound Degradation

Degradation Pathways and Mechanisms

The environmental degradation of this compound can proceed through several pathways, including photodegradation and aerobic oxidation. oup.comresearchgate.net The specific mechanisms often involve reactive oxygen species and can lead to the formation of various intermediate products.

One significant degradation route is photodegradation , which occurs when this compound is exposed to ultraviolet (UV) light. nih.gov This process is primarily mediated by reactive species such as superoxide radicals (O₂•⁻), singlet oxygen (¹O₂), and hydroxyl radicals (•OH). oup.comnih.gov The photochemical degradation of this compound can be initiated through the formation of its triplet excited state (³CAL*) and solvated electrons (eaq⁻). oup.com Research has shown that under UV irradiation, this compound can be completely degraded. nih.gov The main photodegradation products identified through gas chromatography-mass spectrometry and liquid chromatography–quadrupole-time-of-flight–mass spectrometry include cinnamaldehyde, benzaldehyde, benzenepropanal, cinnamic acid, and toluene. oup.comnih.gov The formation of these products can lead to increased toxicity in the environment. nih.gov For instance, the oxidation of this compound to cinnamaldehyde and subsequently to cinnamic acid, often mediated by superoxide radicals or singlet oxygen, contributes to this increased toxicity. oup.comnih.gov

Aerobic oxidation is another key degradation pathway for this compound, occurring spontaneously in the presence of oxygen and daylight. researchgate.net This process, also known as autoxidation, leads to the formation of several oxidation products. researchgate.net The primary and most abundant product of this compound autoxidation is cinnamaldehyde. researchgate.net Other identified oxidation products include epoxy this compound and cinnamic acid. researchgate.net It has been noted that commercially available this compound may already contain cinnamaldehyde due to this rapid oxidation upon air exposure. researchgate.net In topsoil, cinnamaldehyde can be further degraded by exposure to sun, rain, and wind, leading to the formation of cinnamic acid. researchgate.net

The degradation of this compound can also be influenced by its interaction with other substances in the environment. For example, in aqueous systems, the presence of chloride ions can accelerate the removal of cinnamic acid, a degradation product, but may also block the pathway to complete oxidation, resulting in the formation of new products like acetophenone (B1666503) and 2-chloroacetophenone. researchgate.net

The following table summarizes the primary degradation pathways and the resulting products:

Degradation PathwayMediating Factors/ReactantsMajor Degradation Products
Photodegradation UV light, O₂•⁻, ¹O₂, •OHCinnamaldehyde, Benzaldehyde, Benzenepropanal, Cinnamic acid, Toluene
Aerobic Oxidation Oxygen, DaylightCinnamaldehyde, Epoxy this compound, Cinnamic acid

Role of Catalytic Ozonation

Catalytic ozonation is an advanced oxidation process that has been shown to be highly effective in degrading this compound in aqueous solutions. researchgate.netresearchgate.net This technique utilizes ozone in the presence of a catalyst to generate highly reactive species, such as hydroxyl radicals (•OH), which can rapidly and non-selectively oxidize organic pollutants. frontiersin.org The addition of a catalyst enhances the decomposition of ozone, leading to a higher degradation efficiency compared to ozonation alone. researchgate.net

Research has demonstrated that the use of specific catalysts can significantly improve the degradation rate of this compound. For example, a core-shell magnetic nanocatalyst, Fe₃O₄@SiO₂@La₂O₃, has been shown to achieve a 99.8% degradation rate of this compound within 30 minutes. researchgate.netresearchgate.netresearchgate.net In contrast, ozonation without a catalyst under the same conditions resulted in only a 52.1% degradation. researchgate.netresearchgate.net This highlights the crucial role of the catalyst in accelerating the degradation process. The catalyst's performance is attributed to its ability to provide active sites for ozone decomposition and the generation of reactive oxygen species. e3s-conferences.org

The mechanism of catalytic ozonation involves the adsorption of both ozone and this compound onto the catalyst surface. The catalyst facilitates the decomposition of ozone into powerful oxidizing agents like hydroxyl radicals, which then attack the this compound molecules. frontiersin.org This leads to the breakdown of the parent compound into various intermediate products. Intermediates detected through gas chromatography-mass spectrometry during the catalytic ozonation of this compound suggest a stepwise degradation pathway. researchgate.net

The effectiveness of catalytic ozonation is also reflected in the removal of Chemical Oxygen Demand (COD). With the Fe₃O₄@SiO₂@La₂O₃ catalyst, a 28.5% removal of COD was observed in 60 minutes, compared to 24.2% with ozonation alone. researchgate.netresearchgate.net This indicates a more complete mineralization of the organic compound in the presence of the catalyst. Supported catalysts, in general, tend to have higher specific surface areas and better catalytic performance compared to unsupported metal oxide catalysts. researchgate.net The reusability and stability of these catalysts are also important factors for practical applications. researchgate.netresearchgate.net

The table below outlines the key findings regarding the role of catalytic ozonation in the degradation of this compound.

ParameterCatalytic Ozonation (Fe₃O₄@SiO₂@La₂O₃)Ozonation Alone
Degradation Rate (30 min) 99.8%52.1%
COD Removal (60 min) 28.5%24.2%

Future Directions and Emerging Research Areas for Cinnamyl Alcohol

Clinical Studies and Translational Research

Despite extensive non-clinical pharmacological studies, there is a notable lack of clinical trials involving cinnamyl alcohol for therapeutic purposes. researchgate.net A 2020 literature review highlighted that while numerous pre-clinical studies demonstrate its bioactive properties, the transition to human clinical investigation has yet to be made. researchgate.net The majority of its approved use in humans is limited to its role as a standardized chemical allergen in epicutaneous patch tests to diagnose allergic contact dermatitis. drugbank.commdpi.comncats.io

Translational research is currently focused on bridging this gap. For instance, this compound is considered a "prohapten," meaning it requires bioactivation to become a sensitizer (B1316253). acs.org Research using reconstructed human epidermis models is exploring its metabolic activation pathways, which is crucial for understanding its potential as a skin sensitizer and for developing safer applications. acs.orgresearchgate.net While non-clinical investigations have shown no cytotoxic effects in vitro, the journey from these laboratory findings to clinical application remains a key future challenge. researchgate.net

Novel Therapeutic Applications and Drug Development

Emerging research has identified several promising therapeutic avenues for this compound.

Anti-inflammatory and Sepsis Treatment: Studies have shown that this compound possesses significant anti-inflammatory properties. mdpi.comnih.gov In a study on sepsis-induced mice, administration of this compound effectively reduced mortality from 50% in the untreated group to 30% in the treated group. nih.govamegroups.org It was found to decrease the secretion of inflammatory cytokines like IL-1β and IL-18 in the circulatory system and reduce inflammatory reactions in multiple organs, including the liver, heart, lungs, and kidneys. amegroups.orgsemanticscholar.orgresearchgate.net The mechanism appears to involve the inhibition of the NLRP3 inflammasome pathway, suggesting this compound could be a novel therapeutic candidate for sepsis syndrome. nih.govsemanticscholar.org

Anti-obesity Effects: this compound has demonstrated anti-adipogenic activity. mdpi.com Research on 3T3-L1 adipocytes showed that it inhibits lipid accumulation in a dose-dependent manner by downregulating key adipogenesis-related markers such as PPARγ and C/EBPα. mdpi.com The compound was found to arrest the cell cycle in the G0/G1 phase, thereby inhibiting the initial mitotic clonal expansion critical for adipocyte differentiation. mdpi.com These findings suggest its potential as a therapeutic agent for obesity. mdpi.com

Building Block for Drug Synthesis: this compound serves as a versatile chemical building block in drug development. ontosight.airesearchgate.net It is a precursor for synthesizing various derivatives with altered biological properties, such as increased lipophilicity and metabolic stability, which are beneficial in drug design. ontosight.ai For example, it is a starting material for the multi-step synthesis of the antifungal drug Naftifine and can be used to create esters of non-steroidal anti-inflammatory drugs (NSAIDs) with enhanced anti-inflammatory activity. researchgate.netresearchgate.net

Synergistic Effects with Other Bioactive Compounds

The efficacy of this compound can be enhanced when used in combination with other bioactive compounds.

With Cinnamon Compounds: Strong synergistic anti-inflammatory effects have been observed when combining trans-cinnamaldehyde with this compound, p-cymene, or cinnamic acid. rsc.org In one study, this combination significantly reduced the LPS-dependent secretion of the pro-inflammatory cytokine IL-8 in THP-1 monocytes. rsc.org One hypothesis for this synergy is that compounds like this compound may stabilize the aldehyde functional group of trans-cinnamaldehyde, a major active component of cinnamon. rsc.org

With Antimicrobials: The essential oil of Cinnamomum aromaticum, which contains (Z)-cinnamyl alcohol, has shown synergistic effects when combined with standard antibiotics and antifungals. mdpi.com For instance, combinations with fluconazole (B54011) have demonstrated a synergistic effect against Candida glabrata. mdpi.com Similarly, studies have shown that eugenol, another natural compound, interacts synergistically with fluconazole, suggesting a promising strategy for combining natural compounds like this compound with conventional drugs to combat microbial resistance. mdpi.com

With Other Natural Compounds: In vitro studies on the inhibition of HDAC8, an enzyme linked to cancer, found that an aqueous cinnamon extract exhibited significantly higher inhibitory activity than its individual bioactive components like this compound, cinnamic acid, and cinnamaldehyde (B126680). nih.gov This suggests that the compounds within the extract work synergistically to produce a greater effect. nih.gov

Advanced Delivery Systems for this compound (Implied for pharmacological applications)

To overcome challenges related to the solubility and bioavailability of this compound and its derivatives, researchers are developing advanced delivery systems.

Self-Nano-Emulsifying Drug Delivery Systems (SNEDDS): SNEDDS are mixtures of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water nanoemulsion upon mild agitation in an aqueous medium. nih.gov This approach has been successfully used for similar compounds like trans-cinnamic acid to enhance oral bioavailability and is a promising strategy for this compound. nih.gov These systems can improve the dissolution rate and absorption of lipophilic drugs. nih.gov

Polymeric Micelles: Polymeric micelles are nanostructures that can encapsulate hydrophobic compounds, improving their stability and delivery. mdpi.com Researchers have successfully encapsulated cinnamic aldehyde, a related compound, into pluronic micellar nanostructures. nih.gov These "Antioxidant Response Activating Particles" (ARAPas) effectively delivered the cargo to vascular smooth muscle cells. nih.gov Similar systems could be adapted for this compound to target specific cells or tissues.

Modified Oligosaccharides: this compound has been used to modify chitosan (B1678972) oligosaccharides (COS) to create novel antimicrobial materials. researchgate.net By grafting this compound onto the COS backbone, a derivative with enhanced thermal stability and antimicrobial activity against both E. coli and S. aureus was synthesized. researchgate.net This method leverages the antimicrobial properties of this compound while improving the characteristics of the delivery vehicle itself. researchgate.net

Sustainable Production and Biorefinery Concepts

Traditional production of this compound relies on chemical synthesis from petroleum-based precursors or extraction from plants, which presents sustainability challenges. nih.govresearchgate.net Modern research is focused on green, bio-based production methods.

Metabolic Engineering and Biocatalysis: A key advancement is the bio-derived production of this compound from the primary metabolite L-phenylalanine. nih.govrsc.org Researchers have engineered Escherichia coli to create a biocatalytic cascade using three main enzyme classes: phenylalanine ammonia (B1221849) lyase, carboxylic acid reductase, and alcohol dehydrogenase. researchgate.netrsc.org This whole-cell system can produce this compound from simple carbon sources like glucose and glycerol (B35011), a waste by-product of biodiesel production. researchgate.netnih.gov This approach represents a sustainable and environmentally friendly route to synthesizing this valuable chemical. nih.govrsc.org

Integration into Biorefineries: this compound and its precursors are central to the biorefinery concept, which aims to convert biomass into a range of value-added products. ornl.govncsu.edu Lignin (B12514952), a major component of biomass, is composed of monolignols, including p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which are structurally related to this compound. ornl.govncsu.edu Genetic modification of the lignin biosynthetic pathway, for instance by down-regulating the this compound dehydrogenase (CAD) enzyme, can alter the lignin structure to make it more amenable to processing. pnas.org This creates opportunities to generate valuable aromatic compounds from lignin, integrating their production into a closed-loop, sustainable biorefinery that produces fuels, chemicals, and materials from renewable resources. ornl.govpnas.org

Interactive Data Table: Research Findings on this compound

Q & A

Basic: What are the key methodologies for synthesizing cinnamyl alcohol via catalytic hydrogenation of cinnamaldehyde?

This compound is primarily synthesized through selective hydrogenation of cinnamaldehyde. Key methodologies involve optimizing catalyst systems (e.g., Pt-, Ru-, or non-precious metal-based catalysts) and reaction conditions (temperature: 50–120°C; pressure: 1–5 MPa H₂). Supports like TiO₂ or Al₂O₃ and promoters (Fe, Sn) enhance selectivity by modulating electronic and geometric properties of active sites. Analytical methods such as TLC or GC-MS are used to monitor reaction progress and quantify yields .

Basic: How can researchers quantify this compound levels in plant tissues during lignin biosynthesis studies?

Quantitative PCR (qPCR) with the 2-ΔΔCT method is used to measure expression levels of this compound dehydrogenase (CAD) genes, which correlate with this compound production. Additionally, HPLC or GC-MS can directly quantify this compound in plant extracts. For enzyme activity assays, CAD isoforms are purified and tested via spectrophotometry by monitoring NADPH oxidation at 340 nm .

Advanced: How can non-precious metal catalysts be optimized for selective hydrogenation of cinnamaldehyde to this compound?

Optimization focuses on:

  • Support engineering : Mesoporous SiO₂ or carbon-based supports improve metal dispersion and stability.
  • Promoter effects : Adding Fe or Sn modifies adsorption strength of the C=O group in cinnamaldehyde, favoring alcohol formation over hydrocarbon byproducts.
  • Reduction protocols : Controlled thermal reduction (e.g., H₂ flow at 300°C) enhances catalytic activity.
    Recent studies highlight Co-Fe bimetallic systems achieving >80% selectivity at 80°C and 2 MPa H₂ .

Advanced: How do CAD gene family members differ in function across plant species, and what phylogenetic tools validate these differences?

CAD gene families exhibit functional divergence, with isoforms like BdCAD5 (in Brachypodium) and AmCAD (in Agropyron mongolicum) driving lignin biosynthesis. Phylogenetic analysis using maximum likelihood or Bayesian inference clusters CADs into clades based on substrate specificity (e.g., coniferyl vs. sinapyl alcohol synthesis). Structural modeling (e.g., SWISS-MODEL) and enzyme kinetics (Km, Vmax for cinnamyl aldehydes) further differentiate isoforms. For example, BdCAD5 has a lower Km for coniferyl aldehyde (0.8 mM) compared to BdCAD3 (2.5 mM), indicating higher catalytic efficiency .

Advanced: What experimental strategies resolve contradictions in catalytic oxidation studies of this compound?

Discrepancies in oxidation outcomes (e.g., conversion rates and product selectivity) arise from oxidant-catalyst interactions. For example:

  • Benzoyl peroxide with Ce-MOF yields 15% conversion to cinnamaldehyde (56% selectivity) due to radical-mediated pathways.
  • tert-Butyl peroxide increases conversion to 47% via nucleophilic oxidation mechanisms.
    Controlled experiments varying pH (5.2–9.5), temperature (30–50°C), and oxidant-catalyst ratios are critical to reconciling data. Kinetic isotope effects (KIEs) and DFT simulations further elucidate mechanistic pathways .

Advanced: How can two-phase bioconversion systems enhance this compound yields in microbial transformations?

Organic solvent-water systems (e.g., hexane/buffer) improve substrate solubility and reduce toxicity to microbial cells (e.g., Sphingomonas sp. Z45). Key parameters:

  • Solvent selection : LogP >3 solvents (e.g., decane) minimize phase mixing and cell membrane disruption.
  • Operational conditions : 30°C, 200 rpm, and 12-hour incubation increase conversion to 88% (vs. 47% in aqueous systems).
    In-situ product recovery via solvent phase separation further boosts yields .

Advanced: What methodologies identify substrate inhibition in CAD enzymes, and how can this be mitigated?

Substrate inhibition is detected via kinetic assays showing reduced activity at high cinnamyl aldehyde concentrations (>5 mM). Strategies to mitigate inhibition include:

  • Site-directed mutagenesis : Modifying substrate-binding residues (e.g., Phe176 in Arabidopsis CAD) reduces steric hindrance.
  • Cofactor engineering : NADPH analogs with higher binding affinity stabilize the enzyme-substrate complex.
    Studies on Phryma leptostachya CADs demonstrate that mutations in the catalytic pocket (e.g., Q123A) reduce inhibition by 40% .

Advanced: How do temperature and pH affect the redox activity of CAD isoforms in lignin biosynthesis?

Optimal activity varies by isoform:

  • BdCAD5 : Reduction of coniferyl aldehyde peaks at pH 5.2 and 50°C.
  • BdCAD3 : Oxidative activity (coniferyl alcohol → aldehyde) is highest at pH 9.5 and 50°C.
    Buffered assays (citrate-phosphate for acidic pH; Tris-HCl for alkaline) and pre-incubation at target temperatures ensure reproducible kinetic measurements. Thermal stability studies (CD spectroscopy) reveal BdCAD5 retains >80% activity after 1 hour at 50°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamyl Alcohol
Reactant of Route 2
Cinnamyl Alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.